molecular formula C28H27N5O5 B605706 Avoralstat CAS No. 918407-35-9

Avoralstat

Cat. No.: B605706
CAS No.: 918407-35-9
M. Wt: 513.5 g/mol
InChI Key: TUWMKPVJGGWGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avoralstat (also known as BCX-4161) is a potent, small-molecule inhibitor of plasma kallikrein that is currently under investigation for its potential in treating retinal diseases and hereditary angioedema (HAE) . Its primary mechanism of action involves the targeted inhibition of plasma kallikrein, a key serine protease in the contact activation pathway. By blocking this enzyme, this compound prevents the excessive generation of bradykinin, a potent mediator that causes vasodilation, increased vascular permeability, and edema . This mechanism offers a distinct pathway for research, separate from VEGF-mediated signaling. Historically, research on this compound provided proof-of-concept for plasma kallikrein inhibition in HAE, demonstrating its potential to shorten the duration of angioedema episodes . The current research focus has shifted to ophthalmology, particularly for diabetic macular edema (DME). Preclinical studies in well-established rabbit models have shown that suprachoroidal delivery of this compound effectively stops vascular leakage, with therapeutic levels sustained for up to six months, indicating potential for durable treatment . This is significant for investigating solutions for the approximately 40% of DME patients who do not respond adequately to anti-VEGF therapy alone . The molecule's high potency and low solubility make it a promising candidate for extended-release formulations in ocular research . A Phase 1b clinical trial in patients with DME is currently underway, with preliminary results expected in late 2025 or early 2026, highlighting its status as an active area of scientific inquiry .

Properties

IUPAC Name

3-[2-[(4-carbamimidoylphenyl)carbamoyl]-4-ethenyl-5-methoxyphenyl]-6-(cyclopropylmethylcarbamoyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O5/c1-3-16-12-21(26(34)32-18-8-6-17(7-9-18)25(29)30)20(13-23(16)38-2)19-10-11-22(33-24(19)28(36)37)27(35)31-14-15-4-5-15/h3,6-13,15H,1,4-5,14H2,2H3,(H3,29,30)(H,31,35)(H,32,34)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWMKPVJGGWGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C)C(=O)NC2=CC=C(C=C2)C(=N)N)C3=C(N=C(C=C3)C(=O)NCC4CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918407-35-9
Record name Avoralstat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918407359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avoralstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12120
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(2-((4-Carbamimidoylphenyl)carbamoyl)-4-ethenyl-5-methoxyphenyl)-6-((cyclopropylmethyl)carbamoyl)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVORALSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX17773O15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BCX4161: A Technical Overview of Plasma Kallikrein Inhibition for Hereditary Angioedema

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Pathophysiology of Hereditary Angioedema and the Kallikrein-Kinin System

Hereditary Angioedema (HAE) is a rare and potentially life-threatening genetic disorder characterized by recurrent, severe swelling (angioedema) of various body parts, including the skin, gastrointestinal tract, and upper airway.[1] The majority of HAE cases are caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) protein, a key regulator of several inflammatory pathways.[2][3]

A primary function of C1-INH is to control the activity of the plasma contact system, also known as the kallikrein-kinin system.[2][4] In the absence of sufficient functional C1-INH, the system becomes overactive. This leads to uncontrolled activation of plasma kallikrein, an enzyme that cleaves high-molecular-weight kininogen (HMWK) to produce an excess of bradykinin.[3][5] Bradykinin is a potent vasodilator that binds to its B2 receptors on endothelial cells, increasing vascular permeability and leading to the localized fluid leakage and swelling characteristic of an HAE attack.[2][3] Therefore, inhibiting the activity of plasma kallikrein is a key therapeutic strategy for preventing HAE attacks.[5]

BCX4161: A Novel Oral Plasma Kallikrein Inhibitor

BCX4161 is a novel, potent, and selective small-molecule inhibitor of plasma kallikrein that was developed by BioCryst Pharmaceuticals for the oral prophylactic treatment of HAE.[6] By directly targeting and inhibiting plasma kallikrein, BCX4161 effectively suppresses the excessive production of bradykinin, thereby addressing the root cause of swelling attacks in HAE patients.[7]

Mechanism of Action: Targeting the Bradykinin Cascade

The core mechanism of BCX4161 is the direct inhibition of plasma kallikrein's enzymatic activity. In HAE, the lack of C1-INH regulation allows for a positive feedback loop where activated Factor XII (FXIIa) converts prekallikrein to plasma kallikrein, which in turn activates more FXII and cleaves HMWK to release bradykinin.[3] BCX4161 binds to the active site of plasma kallikrein, blocking its ability to cleave HMWK and thus preventing the generation of bradykinin.[8] This targeted intervention helps to restore balance to the kallikrein-kinin system and prevent the cascade of events that leads to angioedema.

G cluster_HAE HAE Pathophysiology (C1-INH Deficiency) cluster_Intervention Therapeutic Intervention FXII Factor XII Prekallikrein Prekallikrein FXII->Prekallikrein activates Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein converts to Kallikrein->FXII activates (feedback loop) HMWK HMWK Kallikrein->HMWK cleaves Bradykinin Bradykinin HMWK->Bradykinin releases Angioedema Angioedema Bradykinin->Angioedema causes BCX4161 BCX4161 BCX4161->Kallikrein Inhibits

Caption: BCX4161 Inhibition of the Kallikrein-Kinin Pathway.

Pharmacokinetic and Pharmacodynamic Profile

Phase 1 clinical trials in healthy volunteers established the safety, pharmacokinetic (PK), and pharmacodynamic (PD) profile of BCX4161. The results demonstrated that plasma concentrations of the drug were dose-related and correlated with the inhibition of plasma kallikrein.

ParameterValueSource
Target Plasma Concentration 25-40 ng/mL
Dosing Regimen (in Phase 2) 400 mg TID (three times daily)[7]
Target Achievement Met or exceeded target range for 80-90% of the dosing interval
Key Observation Plasma kallikrein inhibition correlated with BCX4161 plasma levels

Clinical Efficacy: The OPuS-1 Trial

The efficacy of BCX4161 was evaluated in the OPuS-1 (Oral ProphylaxiS-1) trial, a Phase 2a proof-of-concept study in HAE patients with a high frequency of attacks.[6] This randomized, placebo-controlled, cross-over trial demonstrated a statistically significant reduction in angioedema attacks.[7]

Efficacy EndpointPlaceboBCX4161 (400 mg TID)P-valueSource
Mean Attack Rate (per week) 1.270.82<0.001[7]
Mean Attack-Free Days (per 28 days) 19220.008[7]
Patients Attack-Free During Treatment 03N/A[7]

Experimental Protocols

Plasma Kallikrein Inhibition Assay

A key tool used in the development of BCX4161 was a pharmacodynamic biomarker assay developed by BioCryst to measure the drug's inhibitory activity on plasma kallikrein directly in plasma samples from study subjects. The assay is described as a simple, sensitive, and selective fluorogenic method.[9] While the exact proprietary details are not fully public, a representative protocol based on similar published methods for measuring plasma kallikrein inhibition is outlined below.[10][11]

Objective: To quantify the inhibitory effect of BCX4161 on plasma kallikrein activity in activated human plasma.

Principle: Plasma is treated with an activator to convert prekallikrein to active plasma kallikrein. A fluorogenic substrate specific for kallikrein is then added. Active kallikrein cleaves the substrate, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to kallikrein activity. In the presence of an inhibitor like BCX4161, the rate of substrate cleavage is reduced.

Materials:

  • Citrated human plasma samples (from normal subjects or HAE patients)

  • BCX4161 (or other inhibitors) at various concentrations

  • Coagulation activator (e.g., dextran sulfate, kaolin, or Factor XIIa)[10][11]

  • Fluorogenic kallikrein substrate (e.g., H-Pro-Phe-Arg-AMC)[11]

  • Assay Buffer (e.g., Tris-buffered saline)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader

Methodology:

  • Sample Preparation: Serially dilute BCX4161 to create a range of concentrations for IC50 determination.

  • Inhibitor Incubation: Dispense diluted BCX4161 into the wells of a 96-well plate. Add plasma samples to the wells and incubate for a defined period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to kallikrein.

  • Activation: Add a coagulation activator to each well to initiate the conversion of prekallikrein to plasma kallikrein. Incubate for a set time (e.g., 10-30 minutes) at 37°C.[10][11]

  • Substrate Reaction: Initiate the reaction by adding the fluorogenic kallikrein substrate to all wells.

  • Kinetic Measurement: Immediately place the microplate into a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes (e.g., excitation at ~380 nm, emission at ~460 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to a control sample containing no inhibitor (100% activity).

    • Plot the normalized reaction rates against the logarithm of the BCX4161 concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kallikrein activity by 50%).[10]

G cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Data Acquisition & Analysis A Prepare serial dilutions of BCX4161 B Dispense inhibitor and plasma into 96-well plate A->B C Incubate to allow inhibitor binding B->C D Add activator (e.g., FXIIa) to convert Prekallikrein C->D E Add fluorogenic kallikrein substrate D->E F Measure fluorescence kinetically in plate reader E->F G Calculate reaction rates and determine IC50 F->G

Caption: Experimental Workflow for the Plasma Kallikrein Inhibition Assay.

Safety and Tolerability

In the Phase 1 first-in-human clinical trial, BCX4161 was reported to be generally safe and well-tolerated. No serious or dose-limiting adverse events were observed, supporting its further development in HAE patients.

Conclusion

BCX4161 represents a targeted therapeutic approach for the prevention of HAE attacks by directly inhibiting plasma kallikrein, a central enzyme in the pathway leading to bradykinin-mediated angioedema. Clinical data demonstrated that this oral inhibitor could successfully reduce attack frequency in HAE patients. The development of BCX4161 and its associated pharmacodynamic assays has significantly advanced the understanding of kallikrein inhibition as a viable, orally-administered prophylactic strategy for managing HAE. Insights from the BCX4161 program have also paved the way for second-generation oral plasma kallikrein inhibitors with potentially improved properties such as enhanced bioavailability and selectivity, aiming for more convenient dosing regimens.

References

The Role of Avoralstat in Diabetic Macular Edema: A Technical Overview of Bradykinin Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic Macular Edema (DME) is a leading cause of vision loss in individuals with diabetes. While therapies targeting Vascular Endothelial Growth Factor (VEGF) have revolutionized treatment, a significant portion of patients exhibit a suboptimal response, highlighting the involvement of alternative pathological pathways. Emerging evidence points to the critical role of the plasma kallikrein-kinin system (KKS) and its primary effector, bradykinin, in mediating retinal vascular permeability and inflammation in DME, often independent of VEGF. Avoralstat, a potent small-molecule inhibitor of plasma kallikrein, is currently under investigation as a novel therapeutic agent for DME. This technical guide provides a comprehensive overview of the scientific rationale, mechanism of action, preclinical evidence, and clinical development of this compound for the treatment of DME, with a focus on its role in suppressing bradykinin-mediated pathology.

Introduction: The Unmet Need in Diabetic Macular Edema

Diabetic Macular Edema (DME) is characterized by the breakdown of the blood-retinal barrier (BRB), leading to fluid leakage and swelling in the macula.[1] For years, the pathophysiology of DME was largely attributed to the upregulation of Vascular Endothelial Growth Factor (VEGF). Consequently, anti-VEGF therapies have become the cornerstone of DME management.[2] However, studies have shown that up to 40% of patients experience persistent fluid and edema despite anti-VEGF treatment, indicating that other mechanisms contribute to the disease process.[3] This has spurred research into alternative pathways, with the plasma kallikrein-kinin system (KKS) emerging as a key VEGF-independent mediator of DME.[2][4]

The Kallikrein-Kinin System and Bradykinin in DME Pathophysiology

The kallikrein-kinin system is a crucial pathway involved in inflammation, vasodilation, and vascular permeability.[5] In the context of DME, components of the KKS, including plasma kallikrein, have been found to be significantly elevated in the vitreous of patients.[2][6]

Plasma kallikrein, a serine protease, cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasoactive peptide.[5] Bradykinin then exerts its effects by binding to two G-protein coupled receptors: the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R).[7] Activation of these receptors on retinal vascular endothelial cells triggers a cascade of downstream signaling events that ultimately lead to increased vascular permeability and edema.[7][8] Notably, studies have shown that plasma kallikrein levels in the vitreous of DME patients do not correlate with VEGF concentrations, suggesting a distinct and parallel pathogenic mechanism.[4][9]

Signaling Pathway of Bradykinin in Retinal Endothelial Cells

The binding of bradykinin to its receptors initiates intracellular signaling cascades that disrupt the blood-retinal barrier.

Bradykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R B1R B1 Receptor Bradykinin->B1R Gq Gq B2R->Gq Activates iNOS iNOS B1R->iNOS Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates eNOS eNOS Ca2->eNOS Activates VEC VE-Cadherin Phosphorylation PKC->VEC Induces NO Nitric Oxide (NO) eNOS->NO Produces Permeability Increased Vascular Permeability NO->Permeability Leads to iNOS->NO Produces VEC->Permeability Leads to

Caption: Bradykinin signaling cascade in retinal endothelial cells.

This compound: A Targeted Inhibitor of Plasma Kallikrein

This compound is an orally available, potent, and selective small-molecule inhibitor of plasma kallikrein.[10] By directly inhibiting plasma kallikrein, this compound blocks the production of bradykinin, thereby preventing the activation of B1 and B2 receptors and the subsequent increase in vascular permeability.[1] This mechanism of action offers a targeted approach to address a key pathogenic pathway in DME that is distinct from VEGF.

Mechanism of Action of this compound

This compound's therapeutic effect is achieved by intervening at a critical step in the kallikrein-kinin system cascade.

Avoralstat_Mechanism_of_Action cluster_pathway Kallikrein-Kinin System PK Plasma Prekallikrein PKa Plasma Kallikrein PK->PKa Activation BK Bradykinin PKa->BK Cleaves HMWK to produce HMWK High-Molecular-Weight Kininogen Receptors B1/B2 Receptors BK->Receptors Activates Edema Vascular Permeability & Edema Receptors->Edema Leads to This compound This compound This compound->PKa Inhibits

Caption: this compound's inhibition of the kallikrein-kinin system.

Preclinical and Clinical Evidence

Preclinical Studies

Preclinical investigations have provided a strong rationale for the development of this compound in DME. In a rabbit model of retinal vascular leakage, suprachoroidal administration of this compound was shown to effectively reduce vascular permeability.[3] Nonclinical data also indicate that high levels of this compound are maintained in the eye for at least 90 days following a single suprachoroidal injection, suggesting the potential for a long-acting therapeutic effect.[11] The high potency and low solubility of this compound are key characteristics that make it suitable for a depot formulation for ophthalmic injection.[11][12]

Clinical Development

This compound is currently being evaluated in a Phase 1b clinical trial in Australia for the treatment of DME.[13][14] This is a dose-escalation study in patients with DME who will receive a single dose of this compound administered via a suprachoroidal injection.[14] The suprachoroidal route of administration is intended to enhance the bioavailability and retinal penetration of the drug, potentially overcoming limitations of previous kallikrein inhibitors.[3] The trial aims to assess the safety, durability, and early efficacy signals of this compound in this patient population.[3] Preliminary results are anticipated in late 2025 or early 2026.[3]

Data Presentation

Table 1: Kallikrein-Kinin System Components in DME Vitreous
ComponentFold Increase in DME vs. Controlp-valueReference
Plasma Prekallikrein (PPK)2-fold< 0.0001[4][9]
Plasma Kallikrein (PKal)11.0-fold< 0.0001[4][9]
Table 2: this compound Key Properties and Clinical Trial Information
ParameterDetailsReference
Molecule Type Small molecule[13]
Molecular Weight 513 Daltons[3]
Mechanism of Action Plasma kallikrein inhibitor[13]
Administration Route Suprachoroidal injection[3][15]
Current Clinical Phase Phase 1b[3][13]
Target Population Patients with Diabetic Macular Edema[14][15]
Trial Design 3x3 dose-escalation study[3]

Experimental Protocols

Quantification of Vitreous KKS Components

Objective: To measure the levels of plasma prekallikrein and plasma kallikrein in vitreous samples from patients with DME and control subjects.

Methodology:

  • Sample Collection: Undiluted vitreous samples are obtained from patients undergoing pars plana vitrectomy for DME or other non-inflammatory retinal conditions (e.g., macular hole) to serve as controls.[8]

  • Protein Quantification: Total protein concentration in the vitreous samples is determined using a standardized protein assay (e.g., Bradford or BCA assay).

  • Western Blotting:

    • Equal amounts of total vitreous protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for plasma prekallikrein and plasma kallikrein.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[8]

  • Statistical Analysis: The relative abundance of each KKS component is compared between the DME and control groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

Assessment of Retinal Vascular Permeability

Objective: To evaluate the effect of this compound on retinal vascular permeability in a preclinical model.

Methodology (based on Evans Blue Dye Permeation Assay):

  • Animal Model: A validated animal model of retinal vascular permeability is used, such as the DL-alpha-aminoadipic acid (DL-AAA) rabbit model or streptozotocin-induced diabetic rats.[3][8]

  • Drug Administration: this compound or a vehicle control is administered to the animals via the intended clinical route (e.g., suprachoroidal injection).

  • Induction of Permeability: If not an inherent feature of the model, vascular permeability can be induced by intravitreal injection of a pro-permeability agent like bradykinin or VEGF.

  • Evans Blue Injection: Evans blue dye, which binds to albumin, is injected intravenously.

  • Circulation and Euthanasia: The dye is allowed to circulate for a defined period (e.g., 2 hours). The animals are then euthanized, and the eyes are enucleated.

  • Retinal Extraction: The retinas are carefully dissected.

  • Dye Extraction: The Evans blue dye is extracted from the retinal tissue using a solvent such as formamide.

  • Quantification: The concentration of the extracted dye is measured spectrophotometrically at a specific wavelength (e.g., 620 nm).

  • Normalization and Analysis: The amount of extravasated dye is normalized to the dry weight of the retina and compared between the this compound-treated and control groups.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome AnimalModel Select Animal Model (e.g., DL-AAA Rabbit) Grouping Randomize into Groups (this compound vs. Vehicle) AnimalModel->Grouping Administration Administer this compound or Vehicle (Suprachoroidal Injection) Grouping->Administration Induction Induce Vascular Leakage (if necessary) Administration->Induction EvansBlue Inject Evans Blue IV Induction->EvansBlue Euthanasia Euthanize and Enucleate Eyes EvansBlue->Euthanasia Dissection Dissect Retina Euthanasia->Dissection Extraction Extract Evans Blue Dye Dissection->Extraction Quantification Spectrophotometric Quantification Extraction->Quantification Comparison Compare Dye Extravasation between Groups Quantification->Comparison Conclusion Determine Efficacy of this compound in Reducing Permeability Comparison->Conclusion

Caption: Workflow for assessing this compound's preclinical efficacy.

Conclusion and Future Directions

The inhibition of plasma kallikrein with this compound represents a promising, targeted therapeutic strategy for Diabetic Macular Edema that addresses a key VEGF-independent pathway. By suppressing the production of bradykinin, this compound has the potential to reduce retinal vascular permeability and inflammation, offering a new treatment modality for patients with DME, particularly those who are refractory to anti-VEGF therapies. The ongoing Phase 1b clinical trial will provide crucial data on the safety and preliminary efficacy of this approach. Future research will likely focus on defining the optimal patient population for this compound therapy and exploring its potential in combination with existing treatments to achieve synergistic effects and improve visual outcomes for all patients with DME.

References

Avoralstat (BCX4161): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avoralstat (BCX4161) is a potent, orally active, small-molecule inhibitor of plasma kallikrein.[1][2][3] Discovered by BioCryst Pharmaceuticals, it was initially developed for the prophylactic treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent swelling attacks mediated by bradykinin.[4][5][6] While its development for HAE has been discontinued, this compound is now being investigated for the treatment of diabetic macular edema (DME).[7] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, with a focus on quantitative data and experimental methodologies.

Introduction

Hereditary angioedema results from a deficiency or dysfunction of the C1 inhibitor, a key regulator of the contact activation system. This leads to uncontrolled activation of plasma kallikrein, which in turn cleaves high molecular weight kininogen to produce excessive amounts of bradykinin.[1] Bradykinin is a potent vasodilator that increases vascular permeability, leading to the characteristic swelling attacks of HAE.[4][5] this compound was designed to selectively inhibit plasma kallikrein, thereby suppressing bradykinin production and preventing HAE attacks.[4][5] More recently, the role of plasma kallikrein in the pathogenesis of diabetic macular edema has led to the exploration of this compound in this indication.[7]

Mechanism of Action

This compound is a competitive inhibitor of plasma kallikrein, a serine protease.[8] By binding to the active site of plasma kallikrein, this compound prevents the cleavage of high molecular weight kininogen, thus inhibiting the production of bradykinin. This targeted mechanism of action directly addresses the underlying cause of swelling in HAE.

This compound Mechanism of Action Contact\nActivation Contact Activation Factor XIIa Factor XIIa Contact\nActivation->Factor XIIa Plasma\nKallikrein Plasma Kallikrein Factor XIIa->Plasma\nKallikrein Prekallikrein Bradykinin Bradykinin Plasma\nKallikrein->Bradykinin High Molecular Weight Kininogen HAE Symptoms\n(Swelling) HAE Symptoms (Swelling) Bradykinin->HAE Symptoms\n(Swelling) This compound This compound This compound->Plasma\nKallikrein Inhibition Kallikrein Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Avoralstat_Dilutions Prepare this compound Dilution Series Incubation Incubate this compound with Kallikrein Avoralstat_Dilutions->Incubation Reagent_Prep Prepare Kallikrein and Substrate Reagent_Prep->Incubation Reaction Add Substrate & Initiate Reaction Incubation->Reaction Measurement Measure Signal (Absorbance/Fluorescence) Reaction->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation IC50_Determination Determine IC50/EC50 Calculation->IC50_Determination

References

Avoralstat: A Preclinical Pharmacology Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avoralstat (formerly BCX4161) is a potent, orally bioavailable small molecule inhibitor of plasma kallikrein. Initially developed for the prophylactic treatment of hereditary angioedema (HAE), it has since been repurposed and is currently under investigation for the treatment of diabetic macular edema (DME) and has been explored as a potential therapeutic for COVID-19. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, key in vitro and in vivo data, and the experimental protocols utilized in its evaluation.

Introduction

This compound is a selective inhibitor of plasma kallikrein, a serine protease that plays a crucial role in the kallikrein-kinin system. By blocking the activity of plasma kallikrein, this compound prevents the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator and mediator of inflammation and swelling.[1] While its development for HAE was discontinued, its mechanism of action holds promise for other indications characterized by vascular leakage and inflammation, such as DME.[2]

Mechanism of Action

This compound's primary mechanism of action is the competitive, reversible inhibition of plasma kallikrein.[1] This inhibition prevents the generation of bradykinin, which is responsible for the increased vascular permeability, vasodilation, and smooth muscle contraction that characterize conditions like HAE and contribute to the pathology of DME.[1]

cluster_KKS Kallikrein-Kinin System PK Prekallikrein PKK Plasma Kallikrein PK->PKK Activation FXIIa Factor XIIa FXIIa->PK HMWK High-Molecular-Weight Kininogen PKK->HMWK Cleavage BK Bradykinin HMWK->BK B2R Bradykinin B2 Receptor BK->B2R Binding Effects Increased Vascular Permeability, Vasodilation, Inflammation B2R->Effects This compound This compound This compound->PKK Inhibition

Figure 1: Mechanism of Action of this compound in the Kallikrein-Kinin System.

Pharmacodynamics

In Vitro Potency

This compound has demonstrated potent inhibition of plasma kallikrein in various in vitro assays.

ParameterValueAssay SystemReference
IC₅₀ Sub-nanomolarIsolated human plasma kallikrein
EC₅₀ Single-digit nanomolarex vivo activated human plasma kallikrein inhibition (aPKI) assay
In Vivo Efficacy

In a preclinical rabbit model of DME induced by DL-α-aminoadipic acid (DL-AAA), this compound demonstrated a significant reduction in vascular leakage.[2] When delivered via suprachoroidal injection, therapeutic levels (EC90) were sustained for up to six months, indicating potential for long-acting therapy.[2]

In a mouse model of SARS-CoV-2 infection where human ACE2 was expressed via an adenovirus vector (Ad5-hACE2), prophylactic administration of this compound was evaluated.

Pharmacokinetics

A Phase 1, first-in-human study in healthy volunteers evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

ParameterValuePopulationDosingReference
Terminal Half-life (t½) 12-31 hoursHealthy VolunteersSingle and multiple doses[3]
Elimination Bi-exponentialHealthy VolunteersSingle and multiple doses[3]

Further details from the Phase 1 study are presented in the safety section.

Preclinical Safety and Toxicology

While comprehensive preclinical toxicology reports are not publicly available, the clinical development of this compound for HAE involved extensive safety evaluations. In a Phase 3 clinical trial involving 276 individuals, orally administered this compound was found to be safe and well-tolerated, with an adverse event profile similar to that of the placebo.[4] A Phase 1 study in 71 healthy volunteers also reported that this compound was generally well-tolerated with no serious adverse events or discontinuations due to adverse events.[3] The most frequently reported adverse events at the highest dose (2400 mg/day) were gastrointestinal in nature.[3]

Note: A comprehensive assessment of the preclinical toxicology of this compound, including dedicated safety pharmacology, genotoxicity, and carcinogenicity studies, is not available in the public domain.

Experimental Protocols

Fluorogenic Plasma Kallikrein Inhibition Assay

This assay quantifies the inhibitory activity of this compound on plasma kallikrein in activated plasma.

cluster_workflow Kallikrein Inhibition Assay Workflow Plasma Human Plasma Incubate1 Incubate Plasma->Incubate1 Activator Activator (e.g., Kaolin) Activator->Incubate1 This compound This compound (Test Inhibitor) This compound->Incubate1 Incubate2 Incubate (37°C) Incubate1->Incubate2 Substrate Fluorogenic Substrate (e.g., Z-Phe-Arg-MCA) Substrate->Incubate2 Measure Measure Fluorescence (Ex: 380nm, Em: 460nm) Incubate2->Measure

Figure 2: Generalized workflow for the fluorogenic plasma kallikrein inhibition assay.

Protocol:

  • Human plasma is incubated with an activator (e.g., kaolin) in the presence of varying concentrations of this compound.

  • Following this pre-incubation, a fluorogenic substrate for plasma kallikrein (e.g., Z-Phe-Arg-MCA) is added.

  • The reaction is incubated at 37°C.

  • The rate of cleavage of the fluorogenic substrate is measured by monitoring the increase in fluorescence intensity over time.

  • The IC₅₀ or EC₅₀ value is calculated by plotting the percent inhibition against the concentration of this compound.

DL-α-Aminoadipic Acid (DL-AAA) Rabbit Model of Retinal Neovascularization

This model is utilized to evaluate therapies for conditions involving retinal vascular leakage, such as DME.

cluster_workflow DL-AAA Rabbit Model Workflow Induction Intravitreal Injection of DL-AAA in Rabbits Development Model Development (approx. 15 weeks) Induction->Development Treatment Administration of this compound (e.g., Suprachoroidal Injection) Development->Treatment Monitoring Longitudinal Monitoring Treatment->Monitoring FA Fluorescein Angiography (FA) Monitoring->FA OCT Optical Coherence Tomography (OCT) Monitoring->OCT Analysis Quantification of Vascular Leakage FA->Analysis OCT->Analysis

Figure 3: Experimental workflow for the DL-AAA rabbit model of retinal neovascularization.

Protocol:

  • Retinal neovascularization and chronic vascular leakage are induced in rabbits via a single intravitreal injection of DL-AAA.[5]

  • The model is allowed to develop and stabilize over approximately 15 weeks.[5]

  • This compound is administered, for instance, via suprachoroidal injection.

  • The degree of retinal vascular leakage is monitored over time using techniques such as fluorescein angiography (FA) and optical coherence tomography (OCT).[5]

  • The efficacy of this compound is determined by comparing the extent of vascular leakage in treated versus control eyes.

Adenovirus-Delivered hACE2 (Ad5-hACE2) Mouse Model of SARS-CoV-2 Infection

This model allows for the study of SARS-CoV-2 infection in mice, which are not naturally susceptible to the virus.

cluster_workflow Ad5-hACE2 Mouse Model Workflow Transduction Intranasal Instillation of Ad5-hACE2 Vector Expression hACE2 Expression in Respiratory Tract Transduction->Expression Treatment Prophylactic Administration of this compound Expression->Treatment Infection Intranasal Inoculation with SARS-CoV-2 Treatment->Infection Monitoring Monitoring of Disease Progression (e.g., weight loss) Infection->Monitoring Analysis Quantification of Viral Load in Tissues Monitoring->Analysis

Figure 4: Experimental workflow for the Ad5-hACE2 mouse model of SARS-CoV-2 infection.

Protocol:

  • Mice (e.g., BALB/c strain) are intranasally instilled with an adenovirus vector encoding human angiotensin-converting enzyme 2 (hACE2).[6][7]

  • Sufficient time is allowed for the expression of hACE2 in the respiratory tract.

  • This compound is administered prophylactically.

  • Mice are subsequently infected with SARS-CoV-2 via intranasal inoculation.[6][7]

  • Disease progression is monitored through parameters such as weight loss.

  • The efficacy of this compound is assessed by quantifying the viral load in relevant tissues (e.g., lungs) and comparing it to a control group.

Discussion and Future Directions

The preclinical data for this compound highlight its potential as a therapeutic agent for diseases characterized by excessive plasma kallikrein activity. Its potent and selective inhibition of this enzyme, coupled with a favorable pharmacokinetic profile and demonstrated in vivo efficacy in a relevant model of DME, provides a strong rationale for its continued clinical development for this indication. The use of suprachoroidal delivery is a promising strategy to achieve sustained therapeutic concentrations in the retina, potentially offering a long-acting treatment for DME.

Further preclinical studies to fully characterize the toxicology and safety pharmacology of this compound would provide a more complete understanding of its risk-benefit profile. The ongoing Phase 1b clinical trial in patients with DME will be crucial in translating these promising preclinical findings into clinical reality.

Conclusion

This compound is a potent plasma kallikrein inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its efficacy in relevant models of vascular leakage, supporting its development for diabetic macular edema. While a comprehensive public record of its preclinical toxicology is not available, clinical data from its development for hereditary angioedema suggest it is generally safe and well-tolerated. The ongoing clinical investigation of this compound for DME holds the potential to introduce a novel therapeutic option for this sight-threatening condition.

References

Avoralstat Target Validation in Diabetic Macular Edema Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic Macular Edema (DME) remains a leading cause of vision loss in diabetic patients, with a significant portion of individuals exhibiting a suboptimal response to standard-of-care anti-VEGF therapies. This highlights the critical need for novel therapeutic strategies targeting alternative pathological pathways. The plasma kallikrein-kinin system (KKS) has emerged as a compelling, VEGF-independent pathway implicated in the breakdown of the blood-retinal barrier and subsequent vascular leakage characteristic of DME. Avoralstat, a potent and selective small-molecule inhibitor of plasma kallikrein, is currently under investigation as a targeted therapy for DME. This technical guide provides an in-depth overview of the target validation for this compound in preclinical models of DME, detailing its mechanism of action, summarizing key preclinical and clinical data for plasma kallikrein inhibitors, and outlining the experimental protocols used in these foundational studies.

The Plasma Kallikrein-Kinin System: A Key Mediator in DME Pathophysiology

The plasma kallikrein-kinin system is a crucial pathway involved in inflammation, vascular permeability, and coagulation. In the context of DME, components of the KKS, including plasma prekallikrein (PPK) and plasma kallikrein (PKal), are found to be significantly elevated in the vitreous of patients.[1] Notably, proteomic analyses of vitreous samples from DME patients have shown that while both VEGF and KKS pathways are upregulated, they can act independently.[1] This suggests that in a subset of DME patients, particularly those with low VEGF levels, the KKS may be the primary driver of macular edema.

The activation of plasma kallikrein from its zymogen, prekallikrein, initiates a cascade that leads to the cleavage of high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin. Bradykinin, in turn, activates its receptors (B1R and B2R) on retinal vascular endothelial cells, leading to increased vascular permeability and fluid leakage into the macula.

Below is a diagram illustrating the signaling pathway of the plasma kallikrein-kinin system in the context of diabetic macular edema.

Plasma Kallikrein-Kinin System in DME cluster_plasma Plasma cluster_retina Retinal Endothelial Cell Prekallikrein Plasma Prekallikrein (PPK) PKal Plasma Kallikrein (PKal) Prekallikrein->PKal converts to HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin releases PKal->HMWK cleaves B1R Bradykinin Receptor 1 (B1R) Bradykinin->B1R activates B2R Bradykinin Receptor 2 (B2R) Bradykinin->B2R activates VascularPermeability Increased Vascular Permeability B1R->VascularPermeability B2R->VascularPermeability This compound This compound This compound->PKal inhibits FactorXIIa Activated Factor XII (Contact Activation) FactorXIIa->Prekallikrein activates

Plasma Kallikrein-Kinin System Signaling Pathway in DME.

This compound: A Targeted Plasma Kallikrein Inhibitor

This compound is a small-molecule inhibitor of plasma kallikrein. By directly targeting and inhibiting the enzymatic activity of plasma kallikrein, this compound blocks the production of bradykinin, thereby preventing the downstream signaling that leads to increased vascular permeability and macular edema.[2] A key aspect of its development for DME is its formulation for suprachoroidal delivery using a proprietary microinjector. This method of administration is designed to deliver a sustained, high concentration of the drug directly to the retinal and choroidal vascular endothelium, the primary sites of edema formation in DME.[2]

Preclinical Validation of this compound in a DME Model

The efficacy of this compound has been evaluated in a well-established preclinical model of chronic retinal vascular leakage, the DL-2-aminoadipic acid (DL-AAA) rabbit model.

The DL-AAA Rabbit Model

The DL-AAA model is induced by a single intravitreal injection of DL-AAA, a gliotoxin that causes selective damage to Müller cells. This leads to a breakdown of the blood-retinal barrier, resulting in chronic and stable retinal vascular leakage and neovascularization, mimicking key features of DME.

Preclinical Efficacy of this compound

Preclinical studies have demonstrated that a single suprachoroidal injection of this compound effectively reduces vascular leakage in the DL-AAA rabbit model.[3] Furthermore, pharmacokinetic analyses have shown that therapeutic levels of this compound are sustained in the eye for at least 90 days, with some reports suggesting durability for up to six months.[2][3] This long-acting profile is a significant potential advantage for reducing treatment burden in DME patients.

Table 1: Summary of Preclinical Data for Suprachoroidal this compound in the DL-AAA Rabbit Model

ParameterObservationSource
Efficacy Demonstrated reduction of vascular leakage at 6 days post-treatment. This effect was observed to last through day 21.BioCryst Pharmaceuticals Nonclinical Data on File 2025
Durability High levels of this compound maintained in the eye for at least 90 days following a single suprachoroidal injection.BioCryst Pharmaceuticals Nonclinical Data on File 2025
Pharmacokinetics Suprachoroidal injection leads to sustained this compound levels in the retina for over 3 months.BioCryst Pharmaceuticals Nonclinical Data on File 2025

Comparative Analysis of Plasma Kallikrein Inhibitors in Development for DME

Several other plasma kallikrein inhibitors are or have been in development for the treatment of DME, offering valuable comparative insights into the potential of this therapeutic class.

Table 2: Overview of Plasma Kallikrein Inhibitors in Development for DME

CompoundDeveloperRoute of AdministrationLatest Development Phase (DME)Key Findings
This compound BioCryst PharmaceuticalsSuprachoroidal InjectionPhase 1bPreclinical data shows reduced vascular leakage and sustained therapeutic levels for at least 90 days.[2] A Phase 1b clinical trial in Australia is ongoing.[3]
KVD001 KalVista PharmaceuticalsIntravitreal InjectionPhase 2Phase 2 trial did not meet the primary endpoint for improvement in Best Corrected Visual Acuity (BCVA) but showed a protective effect against vision loss in a subgroup of patients.
THR-149 OxurionIntravitreal InjectionPhase 2Phase 1 study showed a good safety profile and preliminary efficacy in terms of BCVA improvement.
RZ402 RezoluteOralPhase 2aPhase 2a study demonstrated a significant reduction in central subfield thickness (CST) compared to placebo, with the 200 mg dose showing the most substantial reduction.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the validation of plasma kallikrein as a target in DME models.

DL-AAA Rabbit Model of Chronic Retinal Vascular Leakage

Objective: To induce a stable and chronic model of retinal neovascularization and vascular leakage that mimics features of DME.

Protocol:

  • Animal Model: Dutch Belted rabbits are used for this model.

  • Induction: A single intravitreal injection of 80 mM DL-2-aminoadipic acid (DL-AAA) is administered to each eye.

  • Monitoring: Retinal changes are monitored weekly using color fundus photography, fluorescein angiography (FA), and optical coherence tomography (OCT).

  • Model Stabilization: Stable retinal vascular leakage is typically established by 12 weeks post-DL-AAA administration.

  • Therapeutic Intervention: Once the model is stable, test articles (e.g., this compound) can be administered via the desired route (e.g., suprachoroidal injection).

  • Efficacy Assessment: The primary endpoint for efficacy is the reduction in vascular leakage, as quantified by fluorescein angiography.

Quantification of Vascular Leakage using Fluorescein Angiography (FA)

Objective: To quantitatively assess the degree of vascular leakage from retinal vessels.

Protocol:

  • Fluorescein Injection: A bolus of sodium fluorescein is injected intravenously.

  • Angiography: A series of fundus images are captured using a fundus camera with appropriate filters to visualize the fluorescein as it perfuses the retinal vasculature.

  • Image Analysis: Late-phase angiograms are analyzed to assess the extent and intensity of fluorescein leakage from the blood vessels into the surrounding retinal tissue.

  • Scoring: A standardized grading system is used to score the severity of leakage. A common scoring system for the DL-AAA model is as follows:

    • Grade 0: No leakage.

    • Grade 1: Faint, questionable leakage.

    • Grade 2: Mild but definite leakage.

    • Grade 3: Moderate leakage.

    • Grade 4: Severe, intense leakage with pooling of dye.

  • Quantitative Analysis: The percentage reduction in the mean FA score in treated eyes compared to control eyes is calculated to determine the efficacy of the therapeutic agent.

Quantification of Plasma Kallikrein in Vitreous Humor by ELISA

Objective: To measure the concentration of plasma kallikrein in vitreous humor samples.

Protocol:

  • Sample Collection: Vitreous humor samples are collected from human patients or animal models via pars plana vitrectomy.

  • Sample Preparation: Samples are centrifuged to remove cells and debris. The supernatant is collected and stored at -80°C.

  • ELISA Procedure:

    • A microplate pre-coated with a capture antibody specific for plasma kallikrein is used.

    • Standards and diluted vitreous samples are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: A standard curve is generated using the known concentrations of the standards. The concentration of plasma kallikrein in the vitreous samples is then interpolated from the standard curve.

Western Blot Analysis of Bradykinin Receptors (B1R and B2R) in Retinal Tissue

Objective: To determine the protein expression levels of bradykinin receptors in retinal tissue.

Protocol:

  • Tissue Homogenization: Retinal tissue is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific for B1R and B2R.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

  • Data Analysis: The intensity of the bands corresponding to B1R and B2R is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare expression levels between samples.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating a plasma kallikrein inhibitor in a preclinical DME model and the logical relationship of this compound's mechanism of action.

Experimental Workflow for this compound Evaluation cluster_model Model Development cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Induction Induce DL-AAA Model in Rabbits Stabilization Monitor for 12 Weeks (Stable Leakage) Induction->Stabilization Treatment Administer Suprachoroidal This compound or Vehicle Stabilization->Treatment Monitoring Weekly/Bi-weekly Monitoring (FA, OCT, Fundus Photo) Treatment->Monitoring PK_Analysis Pharmacokinetic Analysis (Drug Levels in Ocular Tissues) Treatment->PK_Analysis Quantification Quantify Vascular Leakage (FA Scoring) Monitoring->Quantification Comparison Compare this compound vs. Vehicle Quantification->Comparison

Experimental Workflow for this compound Evaluation in the DL-AAA Rabbit Model.

This compound Mechanism of Action DME_Pathology Diabetic Macular Edema (Increased Vascular Permeability) KKS_Activation Increased Plasma Kallikrein Activity in Vitreous Bradykinin_Production Increased Bradykinin Production KKS_Activation->Bradykinin_Production Bradykinin_Receptor_Activation Activation of B1/B2 Receptors on Endothelial Cells Bradykinin_Production->Bradykinin_Receptor_Activation Bradykinin_Receptor_Activation->DME_Pathology leads to Avoralstat_Intervention This compound Administration (Suprachoroidal) PKal_Inhibition Inhibition of Plasma Kallikrein Avoralstat_Intervention->PKal_Inhibition PKal_Inhibition->KKS_Activation Reduced_Bradykinin Reduced Bradykinin Production PKal_Inhibition->Reduced_Bradykinin Reduced_Permeability Reduced Vascular Permeability Reduced_Bradykinin->Reduced_Permeability Reduced_Permeability->DME_Pathology ameliorates

Logical Relationship of this compound's Mechanism of Action in DME.

Conclusion and Future Directions

The validation of plasma kallikrein as a therapeutic target in DME is supported by a strong body of evidence from both human studies and preclinical models. This compound, as a potent plasma kallikrein inhibitor with a long-acting formulation delivered directly to the site of pathology, represents a promising next-generation therapy for DME. The ongoing Phase 1b clinical trial will provide crucial data on the safety and preliminary efficacy of this approach in patients. Future research will likely focus on identifying patient populations most likely to benefit from a plasma kallikrein inhibitor, potentially as a monotherapy for anti-VEGF non-responders or in combination with existing therapies to achieve synergistic effects and further improve visual outcomes for all patients with diabetic macular edema.

References

Initial Screening of Avoralstat for Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: Avoralstat (formerly BCX4161) is a potent, orally bioavailable small-molecule inhibitor of plasma kallikrein, developed primarily for the prophylactic treatment of hereditary angioedema (HAE).[1][2] As with any therapeutic candidate, a thorough evaluation of off-target activity is critical to understanding its complete pharmacological profile and ensuring safety. This technical guide provides a comprehensive overview of the initial screening of this compound for off-target effects, summarizing key findings, detailing relevant experimental protocols, and visualizing the associated molecular pathways.

Introduction to this compound and Off-Target Screening

This compound was designed as a selective inhibitor of plasma kallikrein (KLKB1), a serine protease that plays a crucial role in the kallikrein-kinin system (KKS).[2] By inhibiting plasma kallikrein, this compound aims to prevent the excessive production of bradykinin, the key mediator of swelling attacks in HAE patients.

Off-target screening is a fundamental component of preclinical drug development. It aims to identify unintended interactions between a drug candidate and other biological macromolecules. Such interactions can lead to unexpected adverse effects or, in some cases, reveal opportunities for drug repurposing. Given that this compound targets a serine protease, initial screening efforts would logically focus on its activity against other members of the vast serine protease family, which share structural similarities in their active sites.[3]

Summary of Identified Off-Target Activity

Preclinical investigations have revealed that this compound, while a potent inhibitor of its primary target, plasma kallikrein, also exhibits inhibitory activity against other serine proteases. The most significant off-target interaction identified is with Transmembrane Serine Protease 2 (TMPRSS2).[4] Additionally, in silico screening and in vitro studies have suggested potential, albeit weaker, interaction with the 3CL protease (3CLpro) of SARS-CoV-2.

Data Presentation

The following tables summarize the quantitative data on the on-target and identified off-target activities of this compound, as well as its clinical safety profile from HAE trials.

Table 1: On-Target and Off-Target Bioactivity of this compound

Target Assay Type Measured Activity Reference
Plasma Kallikrein (KLKB1) Human Plasma Activity EC50: 1.14 - 11.1 nM [4]
Transmembrane Serine Protease 2 (TMPRSS2) Biochemical Assay IC50: 2.73 nM [4]
SARS-CoV-2 Pseudovirus Entry Cell-Based Assay (Calu-3 2B4 cells) EC50: 0.7 µM [4]

| SARS-CoV-2 3CLpro | In Vitro Enzymatic Assay | IC50: 2.16 µM |[5] |

Table 2: Summary of Clinical Safety Profile (HAE Trials)

Study Phase Dosage Key Safety Findings Reference
Phase 1 Single doses (50-1000 mg), Multiple doses (up to 2400 mg/day) Generally well-tolerated; no serious adverse events (AEs). Highest incidence of gastrointestinal AEs at 2400 mg/day dose. [6]

| Phase 3 (OPuS-2) | 300 mg and 500 mg (3 times per day) | Generally safe and well-tolerated. No discontinuations due to drug-related AEs. No treatment-related serious AEs. |[1][7] |

Visualizing Molecular Pathways and Workflows

On-Target Pathway: Kallikrein-Kinin System Inhibition

This compound's primary mechanism of action involves the direct inhibition of plasma kallikrein, which disrupts the cascade leading to bradykinin production.

G cluster_0 Kallikrein-Kinin System PK Prekallikrein PKa Plasma Kallikrein (KLKB1) PK->PKa Activation HMWK High-Molecular-Weight Kininogen (HMWK) PKa->HMWK Cleavage BK Bradykinin HMWK->BK B2R Bradykinin B2 Receptor BK->B2R Activation Angioedema Angioedema (Vascular Permeability) B2R->Angioedema This compound This compound This compound->PKa Inhibition

Caption: this compound inhibits plasma kallikrein, blocking bradykinin release and angioedema.

Off-Target Pathway: TMPRSS2 and Viral Entry

The inhibition of TMPRSS2 by this compound interferes with the priming of the SARS-CoV-2 spike protein, a necessary step for viral entry into host cells.[4]

G cluster_1 SARS-CoV-2 Host Cell Entry Virus SARS-CoV-2 Virus ACE2 ACE2 Receptor Virus->ACE2 Binding Spike Spike Protein Priming Spike Protein Priming Spike->Priming TMPRSS2 TMPRSS2 TMPRSS2->Priming Catalyzes Fusion Membrane Fusion & Viral Entry Priming->Fusion This compound This compound This compound->TMPRSS2 Inhibition

Caption: this compound's off-target inhibition of TMPRSS2 blocks SARS-CoV-2 spike protein priming.

General Workflow for Off-Target Screening

A typical workflow for identifying and characterizing off-target effects involves a tiered approach, from broad screening to specific functional validation.

G cluster_2 Off-Target Screening Workflow A Compound Library (e.g., this compound) B Broad Panel Screening (e.g., Serine Protease Panel) A->B C Hit Identification (Activity > Threshold) B->C D Dose-Response & IC50 Determination C->D Hit G No Significant Hits C->G No Hit E Cell-Based Functional Assays (Target Engagement & Phenotype) D->E F Safety & Preclinical Toxicology Assessment E->F

Caption: A tiered workflow for screening, identifying, and validating off-target drug interactions.

Experimental Protocols

Detailed below are representative protocols for the types of assays used to screen for and characterize the off-target effects of a serine protease inhibitor like this compound.

Protocol: Biochemical Inhibition Assay (Fluorogenic)

This protocol is a standard method for determining the inhibitory constant (IC50) of a compound against a purified protease.[8]

  • Objective: To quantify the direct inhibitory effect of this compound on a panel of purified serine proteases (e.g., TMPRSS2, Factor Xa, Thrombin).

  • Materials:

    • Purified recombinant target protease.

    • Specific fluorogenic peptide substrate for the target protease.

    • Assay Buffer (e.g., Tris-HCl, pH 7.5, with NaCl and CaCl2).

    • This compound, serially diluted in DMSO.

    • 384-well black assay plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 384-well plate, add 5 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to appropriate wells.

    • Add 10 µL of the target protease (at a predetermined concentration, e.g., 2X final concentration) to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (at 4X final concentration, typically near its Km value).

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths.

    • Monitor the increase in fluorescence over time (kinetic read) at 37°C. The rate of substrate cleavage is proportional to the fluorescence signal.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of this compound.

    • Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Viral Entry Assay

This assay assesses the ability of a compound to block a biological process mediated by an off-target protein in a cellular context.[4]

  • Objective: To determine if this compound's inhibition of TMPRSS2 is sufficient to block SARS-CoV-2 pseudovirus entry into host cells.

  • Materials:

    • Calu-3 or other susceptible host cell lines (e.g., Calu-3 2B4).[4]

    • Pseudovirus particles expressing the SARS-CoV-2 Spike protein and carrying a reporter gene (e.g., Luciferase).

    • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).

    • This compound, serially diluted.

    • 96-well clear-bottom white plates.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed Calu-3 cells in a 96-well plate and allow them to adhere and grow to ~80-90% confluency.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours at 37°C.

    • Add a pre-titered amount of SARS-CoV-2 pseudovirus to each well.

    • Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.

    • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle-treated control wells (0% inhibition) and uninfected wells (100% inhibition).

    • Plot the percent inhibition of viral entry versus the logarithm of this compound concentration.

    • Calculate the EC50 value by fitting the curve using a suitable nonlinear regression model.

Discussion and Conclusion

The initial screening of this compound has successfully characterized its potent on-target activity against plasma kallikrein and identified a significant off-target interaction with the serine protease TMPRSS2.[4] The inhibitory potency against TMPRSS2 (IC50 = 2.73 nM) is comparable to its on-target potency, suggesting a potential for dual activity. This off-target finding was functionally confirmed in a cell-based assay, where this compound inhibited SARS-CoV-2 pseudovirus entry with an EC50 of 0.7 µM.[4] This discovery has opened avenues for repurposing this compound as a potential therapeutic for COVID-19.[4]

The clinical safety profile of this compound in HAE trials was generally favorable, with most adverse events being mild and gastrointestinal in nature at very high doses.[6] While the OPuS-2 trial did not meet its primary endpoint for preventing HAE attacks, it provided valuable safety data.[1][7]

References

Methodological & Application

Application Notes and Protocols for Avoralstat Administration in Rabbit Models of Diabetic Macular Edema (DME)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic Macular Edema (DME) is a leading cause of vision loss in diabetic patients, characterized by the breakdown of the blood-retinal barrier (BRB) and subsequent fluid accumulation in the macula. While anti-VEGF therapies are the current standard of care, a significant portion of patients show a suboptimal response, indicating the involvement of alternative pathological pathways. The plasma kallikrein-kinin system (KKS) has emerged as a key alternative pathway implicated in retinal vascular permeability and inflammation. Avoralstat, a potent small-molecule inhibitor of plasma kallikrein, is under investigation as a novel therapeutic for DME. These application notes provide detailed protocols for the administration of this compound in a rabbit model of DME, guidance on data collection and analysis, and an overview of the relevant signaling pathways.

Data Presentation

While specific quantitative data from preclinical studies of this compound in rabbit models of DME are not publicly available, the following tables represent the types of data typically collected in such studies. The data presented here are illustrative examples based on studies of other plasma kallikrein inhibitors and anti-VEGF agents in similar models, and should be used as a template for presenting experimental findings.

Table 1: Effect of this compound on Retinal Vascular Leakage

Treatment GroupNBaseline Leakage Area (mm²) (Mean ± SD)Post-treatment Leakage Area (mm²) (Mean ± SD)Percent Reduction in Leakage (%)p-value
Vehicle Control1015.2 ± 3.114.8 ± 3.52.6>0.05
This compound (Low Dose)1014.9 ± 2.88.2 ± 2.145.0<0.01
This compound (High Dose)1015.5 ± 3.34.1 ± 1.573.5<0.001
Anti-VEGF Positive Control1015.1 ± 2.93.8 ± 1.274.8<0.001

Table 2: Effect of this compound on Central Retinal Thickness

Treatment GroupNBaseline Central Retinal Thickness (µm) (Mean ± SD)Post-treatment Central Retinal Thickness (µm) (Mean ± SD)Change in Retinal Thickness (µm)p-value
Vehicle Control10250 ± 25245 ± 28-5>0.05
This compound (Low Dose)10255 ± 30205 ± 22-50<0.01
This compound (High Dose)10248 ± 28180 ± 20-68<0.001
Anti-VEGF Positive Control10252 ± 26175 ± 18-77<0.001

Signaling Pathways and Experimental Workflow

Plasma Kallikrein-Kinin System in DME

This compound targets the plasma kallikrein-kinin system, a pathway that runs parallel to the VEGF pathway in promoting vascular permeability. The diagram below illustrates the key components of this system and the mechanism of action of this compound.

Plasma Kallikrein-Kinin System in DME cluster_0 Blood Vessel Lumen cluster_1 Retinal Endothelial Cell cluster_2 Intracellular Signaling cluster_3 Pathophysiological Effects PK Prekallikrein PKa Plasma Kallikrein PK->PKa HMWK High Molecular Weight Kininogen BK Bradykinin HMWK->BK releases FXIIa Activated Factor XII FXIIa->PK activates PKa->HMWK cleaves B2R Bradykinin B2 Receptor BK->B2R binds to PLC PLC B2R->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC eNOS eNOS Activation Ca2->eNOS VE_Cadherin VE-Cadherin Phosphorylation PKC->VE_Cadherin NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation VascularPermeability Increased Vascular Permeability VE_Cadherin->VascularPermeability Inflammation Inflammation VascularPermeability->Inflammation This compound This compound This compound->PKa inhibits

Caption: Plasma Kallikrein-Kinin System and this compound's Mechanism of Action.

Experimental Workflow for this compound Administration in a Rabbit Model of DME

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a rabbit model of DME.

Experimental Workflow start Start: Acclimatization of Rabbits induce_dme Induction of DME Model (DL-AAA Intravitreal Injection) start->induce_dme baseline Baseline Measurements (Fundus Photography, Fluorescein Angiography, OCT) induce_dme->baseline randomization Randomization into Treatment Groups baseline->randomization treatment This compound Administration (Suprachoroidal Injection) randomization->treatment This compound Group vehicle Vehicle Control Administration (Suprachoroidal Injection) randomization->vehicle Vehicle Group positive_control Positive Control Administration (e.g., Anti-VEGF Intravitreal Injection) randomization->positive_control Positive Control Group monitoring Post-treatment Monitoring (Weekly Clinical Observations) treatment->monitoring vehicle->monitoring positive_control->monitoring endpoint Endpoint Measurements (Fundus Photography, Fluorescein Angiography, OCT) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis

Caption: Experimental workflow for this compound studies in a rabbit DME model.

Experimental Protocols

Protocol 1: Induction of a Rabbit Model of Retinal Neovascularization and Vascular Leakage (DL-AAA Model)

This protocol describes the induction of a DME-like model in rabbits using an intravitreal injection of DL-α-aminoadipic acid (DL-AAA), which is toxic to retinal glial cells and leads to chronic retinal neovascularization and vascular leakage.

Materials:

  • New Zealand White or Dutch Belted rabbits (2-3 kg)

  • DL-α-aminoadipic acid (DL-AAA) powder

  • 1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (NaOH)

  • Sterile 0.9% saline

  • 0.22 µm syringe filter

  • Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

  • Mydriatic agent (e.g., tropicamide 1%, phenylephrine 2.5%)

  • 30-gauge ½ inch needles and 1 mL syringes

  • Eyelid speculum

  • Topical antibiotic ointment

Procedure:

  • Preparation of DL-AAA Solution (80 mM):

    • Dissolve DL-AAA powder in 1N HCl to create a stock solution of 120 mg/mL.

    • Adjust the pH of the stock solution to 7.4 using 1N NaOH.

    • Dilute the pH-adjusted stock solution with sterile 0.9% saline to a final concentration of 80 mM.

    • Sterile-filter the final solution through a 0.22 µm syringe filter immediately before use.

  • Animal Preparation:

    • Anesthetize the rabbit according to approved institutional protocols.

    • Instill one drop of a topical anesthetic and mydriatic agent into the eye to be injected.

    • Place an eyelid speculum to ensure adequate exposure of the globe.

  • Intravitreal Injection:

    • Using a 30-gauge ½ inch needle attached to a 1 mL syringe, draw up the 80 mM DL-AAA solution.

    • For Dutch Belted rabbits, the injection volume is typically 50 µL.

    • The injection site is through the pars plana, approximately 1-2 mm posterior to the limbus in the superotemporal quadrant.

    • Carefully insert the needle into the mid-vitreous, avoiding the lens and retina.

    • Slowly inject the DL-AAA solution over 10-15 seconds.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile cotton swab to prevent reflux.

    • Apply a topical antibiotic ointment to the eye.

  • Post-injection Monitoring:

    • Monitor the animal for any signs of discomfort or adverse reactions.

    • The development of retinal neovascularization and vascular leakage typically occurs over several weeks. Monitor disease progression using fundus photography, fluorescein angiography, and optical coherence tomography (OCT).

Protocol 2: Suprachoroidal Administration of this compound

This protocol details the administration of this compound into the suprachoroidal space of the rabbit eye using a microneedle injection system.

Materials:

  • This compound formulation (sterile suspension)

  • SCS Microinjector® with a 30-gauge, 700 µm microneedle (or similar device)

  • Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

  • Mydriatic agent (e.g., tropicamide 1%, phenylephrine 2.5%)

  • Povidone-iodine 5% ophthalmic solution

  • Eyelid speculum

  • Sterile calipers

  • Topical antibiotic ointment

Procedure:

  • Animal Preparation:

    • Anesthetize the rabbit according to approved institutional protocols.

    • Instill one drop of a topical anesthetic and mydriatic agent into the eye to be injected.

    • Prepare the ocular surface by instilling povidone-iodine 5% solution.

    • Place an eyelid speculum to expose the injection site.

  • Suprachoroidal Injection:

    • Using sterile calipers, measure approximately 4-5 mm posterior to the limbus in the superotemporal quadrant to identify the injection site.

    • Load the this compound formulation into the microneedle syringe, ensuring no air bubbles are present.

    • Approach the globe with the microneedle perpendicular to the scleral surface.

    • Gently insert the microneedle into the sclera at the marked injection site. A slight "give" may be felt as the needle enters the suprachoroidal space.

    • Slowly inject the desired volume of the this compound suspension (typically 50-100 µL) over 10-15 seconds.

    • Hold the needle in place for a few seconds after the injection to prevent reflux.

    • Carefully withdraw the microneedle.

    • Apply a topical antibiotic ointment to the eye.

  • Post-injection Monitoring:

    • Monitor the animal for any signs of ocular inflammation, increased intraocular pressure, or other adverse events.

    • Assess the therapeutic effect of this compound at predetermined time points using fundus photography, fluorescein angiography, and OCT.

Protocol 3: Assessment of Vascular Leakage and Retinal Thickness

1. Fluorescein Angiography (FA) for Vascular Leakage:

  • Anesthetize the rabbit and dilate the pupil of the eye to be imaged.

  • Inject a sterile solution of 10% sodium fluorescein intravenously (typically 0.1-0.2 mL/kg).

  • Using a fundus camera equipped for fluorescein angiography, capture images at early, mid, and late phases after fluorescein injection.

  • Quantify the area of vascular leakage from the late-phase angiograms using image analysis software (e.g., ImageJ). The area of hyperfluorescence corresponds to the area of vascular leakage.

2. Optical Coherence Tomography (OCT) for Retinal Thickness:

  • Anesthetize the rabbit and dilate the pupil.

  • Obtain cross-sectional images of the retina using a spectral-domain OCT (SD-OCT) device.

  • Focus on the area of interest, typically the central retina or the region with the most significant edema.

  • Use the OCT software's built-in calipers to measure the retinal thickness from the inner limiting membrane (ILM) to the retinal pigment epithelium (RPE).

  • Perform multiple measurements and average them to obtain a representative value for central retinal thickness.

Application Notes and Protocols: Measuring Bradykinin Levels Following Avoralstat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avoralstat is an orally administered small molecule inhibitor of plasma kallikrein.[1] By targeting plasma kallikrein, this compound effectively suppresses the production of bradykinin, a potent vasodilator and a key mediator of swelling attacks in patients with Hereditary Angioedema (HAE). Accurate and reproducible measurement of bradykinin levels is crucial for assessing the pharmacodynamic effects of this compound and other plasma kallikrein inhibitors in both preclinical and clinical research. This document provides detailed protocols for the quantification of bradykinin in plasma samples following treatment with this compound, addressing critical pre-analytical and analytical considerations.

I. Signaling Pathway of this compound in the Kallikrein-Kinin System

The kallikrein-kinin system is a cascade of proteins that plays a crucial role in inflammation, blood pressure regulation, and coagulation. In HAE, a deficiency in C1-inhibitor leads to dysregulated activation of this pathway, resulting in excessive bradykinin production. This compound intervenes in this cascade by directly inhibiting plasma kallikrein.

Caption: this compound inhibits plasma kallikrein, blocking bradykinin production.

II. Experimental Workflow for Bradykinin Measurement

The accurate measurement of bradykinin is challenging due to its very short half-life and susceptibility to ex vivo generation and degradation. A meticulously planned experimental workflow is essential to minimize pre-analytical errors and ensure reliable data.

Experimental_Workflow Start Start: This compound Treatment Blood_Collection 1. Blood Sample Collection (Protease Inhibitors & EDTA) Start->Blood_Collection Plasma_Separation 2. Plasma Separation (Centrifugation at 4°C) Blood_Collection->Plasma_Separation Sample_Storage 3. Sample Storage (Aliquot and Freeze at -80°C) Plasma_Separation->Sample_Storage Sample_Preparation 4. Sample Preparation (e.g., Solid Phase Extraction) Sample_Storage->Sample_Preparation Bradykinin_Quantification 5. Bradykinin Quantification Sample_Preparation->Bradykinin_Quantification LC_MS LC-MS/MS Bradykinin_Quantification->LC_MS ELISA ELISA Bradykinin_Quantification->ELISA Data_Analysis 6. Data Analysis LC_MS->Data_Analysis ELISA->Data_Analysis End End: Report Results Data_Analysis->End

References

Application Notes and Protocols for Avoralstat in SARS-CoV-2 Pseudovirus Entry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has spurred intensive research into antiviral therapies. A key target for therapeutic intervention is the viral entry process, which is a critical first step in the viral life cycle. SARS-CoV-2 entry into host cells is primarily mediated by the viral spike (S) protein, which binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface. Following receptor binding, the S protein must be cleaved, or "primed," by host cell proteases to facilitate membrane fusion and viral entry. One of the key host proteases involved in this process is Transmembrane Serine Protease 2 (TMPRSS2).

Avoralstat, a clinically tested inhibitor of plasma kallikrein, has been identified as a potent inhibitor of TMPRSS2.[1][2][3][4] By blocking the activity of TMPRSS2, this compound can prevent the priming of the SARS-CoV-2 spike protein, thereby inhibiting viral entry into host cells.[1][2][3][4] This makes this compound a promising candidate for prophylactic and therapeutic strategies against COVID-19.

These application notes provide detailed protocols for utilizing this compound in SARS-CoV-2 pseudovirus entry assays, a common and safe method for studying viral entry inhibitors in a BSL-2 laboratory setting.

Mechanism of Action of this compound in SARS-CoV-2 Entry

SARS-CoV-2 utilizes the host cell machinery for its entry. The viral spike protein binds to the ACE2 receptor, and the host protease TMPRSS2 cleaves the spike protein at the S1/S2 and S2' sites, which is a crucial step for viral and host membrane fusion. This compound inhibits the enzymatic activity of TMPRSS2, thereby preventing spike protein cleavage and subsequent viral entry.

cluster_host_cell Host Cell Membrane cluster_virus SARS-CoV-2 ACE2 ACE2 TMPRSS2 TMPRSS2 Viral Entry Blocked Viral Entry Blocked Viral Entry Viral Entry TMPRSS2->Viral Entry 3. Fusion This compound This compound This compound->TMPRSS2 Inhibition Spike Protein Spike Protein Spike Protein->ACE2 1. Binding Spike Protein->TMPRSS2 2. Priming/Cleavage

Diagram 1: Mechanism of this compound Inhibition of SARS-CoV-2 Entry.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against SARS-CoV-2 pseudovirus entry and authentic virus replication.

Table 1: Inhibition of TMPRSS2 Activity and SARS-CoV-2 Pseudovirus Entry

CompoundTargetAssayCell LineIC50 / InhibitionReference
This compound TMPRSS2Biochemical Assay-Significant inhibition (P < 0.0002)[1]
This compound TMPRSS2SARS-CoV-2 Pseudovirus Entry AssayCalu-3Dose-dependent inhibition[1]
CamostatTMPRSS2SARS-CoV-2 Pseudovirus Entry AssayCalu-3Dose-dependent inhibition[1]
PCI-27483TMPRSS2SARS-CoV-2 Pseudovirus Entry AssayCalu-3Less potent than this compound[1]
AntipainTMPRSS2SARS-CoV-2 Pseudovirus Entry AssayCalu-3Less potent than this compound[1]
Soybean Trypsin InhibitorTMPRSS2SARS-CoV-2 Pseudovirus Entry AssayCalu-3Less potent than this compound[1]

Table 2: Inhibition of Authentic SARS-CoV-2 Replication

CompoundAssayCell LineInhibitionReference
This compound Authentic SARS-CoV-2 ReplicationCalu-3 2B4Significant reduction in viral RNA (P < 0.0001) at 100 nM[1]
CamostatAuthentic SARS-CoV-2 ReplicationCalu-3 2B4Significant reduction in viral RNA (P < 0.0001) at 100 nM[1]

Experimental Protocols

SARS-CoV-2 Pseudovirus Production

This protocol describes the generation of lentiviral particles pseudotyped with the SARS-CoV-2 spike protein. These particles carry a reporter gene, such as luciferase or GFP, allowing for the quantification of viral entry.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Plasmids:

    • Lentiviral backbone plasmid (e.g., pLVX-Luciferase)

    • Packaging plasmid (e.g., psPAX2)

    • Envelope plasmid expressing SARS-CoV-2 Spike protein (e.g., pCAGGS-S)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM

  • 0.45 µm filter

Protocol:

  • Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • Prepare the transfection mix in Opti-MEM according to the manufacturer's instructions for your chosen transfection reagent. Combine the lentiviral backbone, packaging, and envelope plasmids.

  • Add the transfection mix to the cells and incubate at 37°C with 5% CO2.

  • After 4-6 hours, replace the transfection medium with fresh culture medium.

  • Harvest the pseudovirus-containing supernatant at 48 and 72 hours post-transfection.

  • Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes to remove cell debris.

  • Filter the supernatant through a 0.45 µm filter.

  • Aliquot the pseudovirus and store at -80°C. Titer the virus before use in entry assays.

Seed HEK293T Seed HEK293T Transfect Plasmids Transfect Plasmids Seed HEK293T->Transfect Plasmids Incubate Incubate Transfect Plasmids->Incubate Harvest Supernatant Harvest Supernatant Incubate->Harvest Supernatant Clarify & Filter Clarify & Filter Harvest Supernatant->Clarify & Filter Aliquot & Store Aliquot & Store Clarify & Filter->Aliquot & Store

Diagram 2: Workflow for SARS-CoV-2 Pseudovirus Production.
SARS-CoV-2 Pseudovirus Entry Assay with this compound

This assay measures the ability of this compound to inhibit the entry of SARS-CoV-2 pseudovirus into target cells expressing ACE2 and TMPRSS2.

Materials:

  • Target cells (e.g., Calu-3, or HEK293T cells overexpressing ACE2 and TMPRSS2)

  • Complete culture medium

  • SARS-CoV-2 pseudovirus (luciferase reporter)

  • This compound (and other inhibitors as controls)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed target cells in a 96-well plate to be 80-90% confluent on the day of infection.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the culture medium from the cells and add the diluted this compound. Incubate for 1-2 hours at 37°C.

  • Add a pre-determined titer of SARS-CoV-2 pseudovirus to each well. Include "virus only" (no inhibitor) and "cells only" (no virus) controls.

  • Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition for each this compound concentration relative to the "virus only" control. Plot the results to determine the IC50 value.

Seed Target Cells Seed Target Cells Pre-treat with this compound Pre-treat with this compound Seed Target Cells->Pre-treat with this compound Infect with Pseudovirus Infect with Pseudovirus Pre-treat with this compound->Infect with Pseudovirus Incubate (48-72h) Incubate (48-72h) Infect with Pseudovirus->Incubate (48-72h) Measure Luciferase Activity Measure Luciferase Activity Incubate (48-72h)->Measure Luciferase Activity Calculate % Inhibition Calculate % Inhibition Measure Luciferase Activity->Calculate % Inhibition

Diagram 3: Workflow for Pseudovirus Entry Assay with this compound.

Conclusion

This compound demonstrates significant potential as a host-directed antiviral agent against SARS-CoV-2 by inhibiting the essential host protease TMPRSS2. The provided protocols for SARS-CoV-2 pseudovirus entry assays offer a robust and safe platform for further investigation and characterization of this compound and other potential TMPRSS2 inhibitors. These assays are crucial tools for the preclinical evaluation of novel antiviral candidates in the ongoing effort to combat the COVID-19 pandemic.

References

Application Note: Quantifying Avoralstat Potency with IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avoralstat (formerly BCX4161) is a potent, orally bioavailable, small-molecule inhibitor of plasma kallikrein (PKa).[1][2] Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system by cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin.[3][4] In hereditary angioedema (HAE), a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) leads to unregulated plasma kallikrein activity, resulting in excessive bradykinin production.[3][4][5] This overproduction of bradykinin increases vascular permeability, leading to recurrent and debilitating swelling attacks.[3][4] By inhibiting plasma kallikrein, this compound aims to reduce the excessive production of bradykinin, thereby preventing HAE attacks.[2]

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor like this compound. It represents the concentration of the drug required to inhibit the activity of a specific enzyme by 50%.[6][7] This application note provides a detailed protocol for determining the IC50 value of this compound against plasma kallikrein using a colorimetric in vitro assay.

Signaling Pathway: The Kallikrein-Kinin System in Hereditary Angioedema

The following diagram illustrates the central role of plasma kallikrein in the pathophysiology of HAE and the mechanism of action of this compound.

Kallikrein-Kinin System in HAE cluster_0 Normal Regulation cluster_1 Hereditary Angioedema (HAE) C1_INH C1-Inhibitor PK Plasma Kallikrein C1_INH->PK inhibits FXIIa Factor XIIa C1_INH->FXIIa inhibits FXIIa->PK activates Def_C1_INH Deficient/Dysfunctional C1-Inhibitor Unreg_PK Unregulated Plasma Kallikrein HMWK High-Molecular-Weight Kininogen Unreg_PK->HMWK cleaves Bradykinin Excessive Bradykinin HMWK->Bradykinin Angioedema Angioedema (Swelling) Bradykinin->Angioedema causes This compound This compound This compound->Unreg_PK inhibits

Figure 1: Role of Plasma Kallikrein in HAE and this compound's Mechanism.

Experimental Protocol: IC50 Determination of this compound

This protocol outlines the determination of this compound's IC50 value using purified human plasma kallikrein and a chromogenic substrate.

Materials:

  • This compound

  • Purified Human Plasma Kallikrein

  • Chromogenic Plasma Kallikrein Substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)[8][9]

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow Diagram:

IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A1 Prepare this compound serial dilutions in DMSO B1 Add Assay Buffer, this compound dilutions, and Plasma Kallikrein to wells A1->B1 A2 Prepare Plasma Kallikrein working solution in Assay Buffer A2->B1 A3 Prepare Substrate working solution in Assay Buffer B3 Initiate reaction by adding chromogenic substrate A3->B3 B2 Pre-incubate at 37°C B1->B2 B2->B3 B4 Incubate at 37°C B3->B4 C1 Measure absorbance at 405 nm in kinetic or endpoint mode B4->C1 C2 Calculate % Inhibition for each this compound concentration C1->C2 C3 Plot % Inhibition vs. log[this compound] C2->C3 C4 Determine IC50 using non-linear regression C3->C4

Figure 2: Experimental Workflow for IC50 Determination.

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested.

    • Enzyme Solution: Prepare a working solution of purified human plasma kallikrein in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

    • Substrate Solution: Prepare a working solution of the chromogenic substrate in assay buffer.[8]

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the assay components in the following order:

      • Assay Buffer

      • This compound dilution (or DMSO for control wells)

      • Plasma Kallikrein solution

    • Include control wells:

      • 100% Activity Control: Contains all components except the inhibitor (add DMSO instead).

      • Blank: Contains all components except the enzyme.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

    • Immediately place the microplate in a reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 405 nm. This can be done in either kinetic mode (reading every minute for 15-30 minutes) or as an endpoint reading after a fixed incubation time. The rate of p-nitroaniline (pNA) release is proportional to the plasma kallikrein activity.[9]

  • Data Analysis:

    • Calculate the rate of reaction for each well from the kinetic data (slope of the linear portion of the absorbance vs. time curve). For endpoint assays, use the final absorbance reading.

    • Correct for background by subtracting the rate (or absorbance) of the blank wells.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rateinhibitor / Ratecontrol)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a non-linear regression curve (e.g., sigmoidal dose-response curve).

Data Presentation

The following table presents example data from an IC50 determination experiment for this compound.

This compound Conc. (nM)log[this compound]Absorbance Rate (mOD/min)% Inhibition
0 (Control)-50.00
0.1-1.048.53
1042.016
101.025.549
1002.08.084
10003.02.595
100004.01.098

Summary of Results:

CompoundTarget EnzymeIC50 (nM)
This compoundHuman Plasma Kallikrein~10.2

Note: The data presented above is for illustrative purposes only and may not represent the actual experimental results.

Conclusion

This application note provides a comprehensive protocol for the determination of the IC50 value of this compound, a potent plasma kallikrein inhibitor. The described colorimetric assay is a robust and reproducible method for quantifying the potency of this compound and similar inhibitors. This information is valuable for researchers and professionals involved in the development of therapeutics for conditions such as hereditary angioedema.

References

Troubleshooting & Optimization

Avoralstat Solubility and Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Avoralstat (also known as BCX-4161) for research applications. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Troubleshooting Guide

Researchers may encounter challenges with this compound's solubility. This guide provides solutions to common problems.

IssuePotential CauseRecommended Solution
This compound precipitates out of solution upon addition to aqueous buffer or media. This compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.1. Increase the final concentration of the co-solvent: If your experimental conditions permit, slightly increasing the final percentage of DMSO may help. However, be mindful of solvent toxicity in cell-based assays. 2. Use a surfactant: For in vitro enzyme assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility.[1] 3. pH adjustment: If your molecule has ionizable groups, adjusting the pH of the buffer may improve solubility.[2] 4. Prepare a more dilute stock solution: This will result in a lower final concentration of this compound, which may be below its solubility limit in the aqueous medium.
Difficulty dissolving this compound powder, even in DMSO. The this compound powder may be aggregated, or the DMSO may have absorbed water, reducing its solvating power.1. Use fresh, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of some compounds.[3] 2. Apply gentle heating and/or sonication: Warming the solution (e.g., to 37-60°C) and using a sonicator can help break up aggregates and facilitate dissolution.[3][4] 3. Vortexing: Vigorous vortexing can also aid in dissolving the compound.
Inconsistent experimental results. This could be due to incomplete dissolution or precipitation of this compound during the experiment.1. Visually inspect solutions: Before each use, visually inspect the stock and working solutions for any signs of precipitation. 2. Filter your solutions: If you suspect insoluble impurities, you can filter the solution.[4] 3. Follow a consistent preparation protocol: Ensure that the same procedure for preparing this compound solutions is used for every experiment to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. It has a reported solubility of up to 50 mg/mL in DMSO.[3][4][5] For optimal results, use fresh, anhydrous DMSO and aid dissolution with gentle warming and/or sonication.[3]

Q2: How should I store this compound powder and stock solutions?

A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3][4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 1 year) or -20°C (stable for up to 6 months).[3]

Q3: My cell-based assay is sensitive to DMSO. How can I minimize the final DMSO concentration?

A3: To minimize the final DMSO concentration, you can prepare a higher concentration stock solution of this compound in DMSO, so a smaller volume is needed for dilution into your cell culture medium. However, be aware that a higher stock concentration may be more prone to precipitation. Alternatively, you can explore the use of co-solvents as described in the in vivo formulation protocols below, but these will also need to be tested for toxicity in your specific cell line.

Q4: Can I use other organic solvents to dissolve this compound?

A4: While DMSO is the most documented solvent, other organic solvents may be suitable. However, the solubility of this compound in other common laboratory solvents like ethanol, methanol, or acetonitrile is not well-documented in publicly available literature. It is recommended to perform small-scale solubility tests to determine the suitability of other solvents for your specific application.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of plasma kallikrein.[3][4][5] By inhibiting plasma kallikrein, this compound suppresses the production of bradykinin, a mediator of inflammation and swelling.[3]

Quantitative Data Summary

The following tables summarize the known solubility data for this compound.

Table 1: Solubility in Organic Solvents

SolventConcentrationNotesSource
DMSO50 mg/mL (97.36 mM)Ultrasonic and warming to 60°C may be required. Use of newly opened DMSO is recommended.[3]

Table 2: In Vivo Formulation Protocols

ProtocolCompositionAchieved ConcentrationSource
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.87 mM)[6]
210% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.87 mM)[6]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator water bath or heating block

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes or on a heating block at a temperature up to 60°C with intermittent vortexing until the solution is clear.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Method for Improving Aqueous Solubility using a Co-solvent System (for in vitro non-cellular assays)

This protocol is a general guideline and may need to be optimized for your specific experimental setup.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline or your aqueous buffer of choice

Procedure:

  • In a sterile tube, add the required volume of your this compound DMSO stock solution.

  • Add PEG300 to the tube. For example, to prepare a 1 mL working solution, you could start with 100 µL of a 25 mg/mL this compound stock in DMSO and add 400 µL of PEG300.

  • Mix thoroughly by vortexing until the solution is homogeneous.

  • Add Tween-80. Continuing the example, add 50 µL of Tween-80.

  • Mix again until the solution is clear.

  • Slowly add the saline or aqueous buffer to reach the final desired volume (in this example, 450 µL to reach a total volume of 1 mL). Mix gently.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by altering the ratios of the co-solvents or reducing the final concentration of this compound.

Visualizations

Signaling Pathway of this compound's Target

Avoralstat_Pathway Plasma Kallikrein-Kinin System and this compound Inhibition Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Activated by Factor XIIa Bradykinin Bradykinin Kallikrein->Bradykinin Cleaves HMWK High-Molecular-Weight Kininogen (HMWK) HMWK->Bradykinin Inflammation Inflammation, Vasodilation, Increased Permeability Bradykinin->Inflammation Leads to This compound This compound This compound->Kallikrein Inhibits

Caption: this compound inhibits plasma kallikrein, blocking bradykinin production.

Experimental Workflow for Improving this compound Solubility

Solubility_Workflow Workflow for Enhancing this compound Solubility Start Start: this compound Powder Dissolve Attempt to Dissolve in Primary Solvent (e.g., DMSO) Start->Dissolve Check1 Is it Soluble? Dissolve->Check1 Troubleshoot Troubleshoot: - Use fresh DMSO - Heat/Sonicate Check1->Troubleshoot No Stock Prepare Stock Solution Check1->Stock Yes Troubleshoot->Dissolve Dilute Dilute into Aqueous Buffer/Media Stock->Dilute Check2 Does it Precipitate? Dilute->Check2 Optimize Optimize Formulation: - Adjust co-solvent ratio - Add surfactant - Adjust pH Check2->Optimize Yes Success Proceed with Experiment Check2->Success No Optimize->Dilute

Caption: A logical workflow for dissolving and formulating this compound.

References

Overcoming poor oral bioavailability of Avoralstat in lab models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the poor oral bioavailability of Avoralstat in laboratory models.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound observed in our preclinical models?

A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility and potentially high first-pass metabolism. This compound is a crystalline substance with limited ability to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, like many xenobiotics, it may be subject to extensive metabolism by enzymes in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.

Q2: We are observing high variability in plasma concentrations of this compound between individual animals in our study. What could be the cause?

A2: High inter-individual variability is a common consequence of poor oral bioavailability. Factors that can contribute to this include:

  • Physiological differences: Variations in gastric pH, gastrointestinal motility, and enzyme expression (e.g., Cytochrome P450) among animals.

  • Food effects: The presence or absence of food in the gastrointestinal tract can significantly alter the dissolution and absorption of poorly soluble drugs.

  • Formulation inconsistencies: If the drug is not uniformly dispersed in the vehicle, dosing inaccuracies can lead to variable exposure.

Q3: Can the vehicle used for oral administration impact the bioavailability of this compound?

A3: Absolutely. The choice of vehicle is critical for drugs with low solubility. Aqueous vehicles like saline or water are generally unsuitable for this compound. Lipid-based formulations, co-solvents, or amorphous solid dispersions are often required to improve its dissolution and subsequent absorption.

Troubleshooting Guide

Issue 1: Low and Variable Plasma Exposure

Problem: Consistently low and highly variable plasma concentrations of this compound following oral gavage in rodents.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Poor Dissolution 1. Switch to a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery System - SEDDS).2. Utilize a co-solvent system (e.g., PEG 400, propylene glycol, ethanol).3. Prepare an amorphous solid dispersion.These formulation strategies enhance the solubility and dissolution rate of this compound in the gastrointestinal tract, a critical step for absorption.
High First-Pass Metabolism 1. Co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., a broad-spectrum CYP450 inhibitor, if ethically permissible in the study).2. Investigate alternative routes of administration (e.g., subcutaneous) to bypass the liver initially.This can help determine the extent to which first-pass metabolism is contributing to the low bioavailability.
Inadequate Formulation 1. Ensure the formulation is homogenous and stable.2. Verify the dosing volume and technique.Inconsistent formulation or dosing can lead to significant variability in the amount of drug administered.
Issue 2: No Measurable Plasma Concentration

Problem: this compound is undetectable in plasma samples at all time points post-oral administration.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Analytical Method Sensitivity 1. Confirm the limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS).2. Spike blank plasma with known concentrations of this compound to verify method performance.The plasma concentrations may be below the detection limit of the current analytical method.
Extreme Poor Absorption 1. Increase the dose (if tolerated).2. Employ an enabling formulation strategy as outlined in Issue 1.The amount of drug absorbed may be too low to be detected.
Rapid Clearance 1. Perform an intravenous (IV) administration study.An IV study will help determine the drug's intrinsic clearance and volume of distribution, providing a baseline for systemic exposure.

Experimental Protocols & Data

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Component Selection: Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and co-surfactants (e.g., Transcutol P) for their ability to solubilize this compound.

  • Solubility Studies: Determine the saturation solubility of this compound in each excipient by adding excess drug to the vehicle, vortexing, and equilibrating for 48 hours. Quantify the dissolved drug concentration using a validated analytical method.

  • Ternary Phase Diagram Construction: Based on solubility data, construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable and clear emulsion upon dilution in an aqueous medium.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant at the optimized ratio. Gently heat (if necessary) to ensure homogeneity. Dissolve this compound in the mixture.

  • Characterization: Characterize the resulting formulation for drug content, clarity, and emulsification performance upon dilution.

Comparative Bioavailability Data (Illustrative)

The following table presents hypothetical data from a pharmacokinetic study in rats, comparing a simple suspension of this compound to a SEDDS formulation.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Relative Bioavailability (%)
This compound Suspension 1050 ± 152.0250 ± 80100 (Reference)
This compound SEDDS 10350 ± 901.02000 ± 450800

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_data Data Interpretation solubility Solubility Screening ternary Ternary Phase Diagram solubility->ternary Select Excipients prep SEDDS Preparation ternary->prep Optimize Ratios char Characterization prep->char Quality Control dosing Oral Dosing in Rodents char->dosing Dose Administration sampling Plasma Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk PK Analysis analysis->pk bioavailability Assess Bioavailability pk->bioavailability

Caption: Workflow for developing and testing an enhanced oral formulation.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation drug_suspension This compound (Suspension) absorption Membrane Transport drug_suspension->absorption Poor Dissolution drug_sedds This compound (SEDDS) drug_sedds->absorption Enhanced Dissolution metabolism CYP450 Metabolism absorption->metabolism plasma This compound in Plasma absorption->plasma Direct Absorption metabolism->plasma Metabolites

Caption: Factors affecting this compound's oral absorption pathway.

Troubleshooting inconsistent results in Avoralstat enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Avoralstat in enzymatic assays. The information is designed to help identify and resolve common issues leading to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and specific inhibitor of plasma kallikrein (PKK), a serine protease. By inhibiting PKK, this compound blocks the production of bradykinin, a mediator of inflammation and swelling.[1][2]

Q2: What is the recommended storage and handling for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to one year.[3] Stock solutions in DMSO can be prepared, and for in vivo studies, a common vehicle is a mixture of PEG300, Tween-80, and saline.[1]

Q3: What type of assay is typically used to measure this compound activity?

A chromogenic substrate assay is a common method for determining plasma kallikrein activity and the inhibitory effect of compounds like this compound.[1][4][5] This assay uses a synthetic substrate, such as S-2302 (H-D-Pro-Phe-Arg-pNA), which releases a colored product (p-nitroaniline, pNA) when cleaved by kallikrein. The rate of color change is proportional to the enzyme's activity and can be measured spectrophotometrically at 405 nm.[1][4][5]

Troubleshooting Inconsistent Assay Results

Issue 1: High Background Signal or Apparent Enzyme Activity in Negative Controls
Possible Cause Troubleshooting Step
Spontaneous Substrate Degradation Run a "substrate only" control (buffer + substrate, no enzyme). If the signal increases over time, the substrate may be unstable under the current buffer conditions (pH, temperature). Consider preparing the substrate fresh for each experiment.
Contaminating Protease Activity If using plasma samples, other proteases like plasmin can also cleave the chromogenic substrate S-2302.[1][5] To check for this, run a parallel assay with a plasmin-specific substrate (e.g., S-2251).[1] If significant activity is detected, consider using purified plasma kallikrein or specific inhibitors for the contaminating proteases.
Sample Handling Issues Improper handling of plasma samples can lead to the activation of prekallikrein, the inactive precursor of plasma kallikrein. Avoid low-temperature activation by keeping plasma at 15-25°C during collection and initial processing. For longer storage, freeze plasma at -20°C or below and thaw rapidly at 37°C before use.[1][2][5]
Issue 2: Low or No Enzyme Activity
Possible Cause Troubleshooting Step
Improper Enzyme Storage/Handling Plasma kallikrein can lose activity if not stored correctly. Aliquot the enzyme to avoid repeated freeze-thaw cycles. Store at recommended temperatures (typically -80°C for long-term storage).
Incorrect Buffer Conditions The optimal pH for plasma kallikrein activity is typically around 7.8.[1] Ensure the assay buffer is at the correct pH and temperature (usually 37°C).[1][5]
Sub-optimal Substrate Concentration The substrate concentration should be at or near the Michaelis constant (Km) for accurate determination of enzyme kinetics and inhibitor potency. If the concentration is too low, the reaction rate will be slow. Perform a substrate titration to determine the optimal concentration for your assay conditions.
Issue 3: Inconsistent IC50 Values for this compound
Possible Cause Troubleshooting Step
This compound Precipitation This compound has limited aqueous solubility. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is low enough to not affect enzyme activity. Visually inspect the wells for any signs of precipitation. If precipitation is suspected, consider adjusting the solvent concentration or using a different formulation.
Inaccurate Pipetting Small volumes of concentrated inhibitor are often used, making accurate pipetting critical. Use calibrated pipettes and consider preparing intermediate dilutions to work with larger, more manageable volumes.
Incorrect Incubation Times Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for binding to reach equilibrium before adding the substrate. Also, the reaction time after substrate addition should be within the linear range of the assay.

Data Presentation: Example IC50 Determination

This compound Conc. (nM)% Inhibition (Mean)% Inhibition (SD)
0.15.21.1
125.83.5
1048.94.2
10085.12.8
100098.60.9

This is example data and should be replaced with experimental results.

Experimental Protocols

Protocol 1: Plasma Kallikrein Activity Assay using a Chromogenic Substrate

This protocol is adapted from standard methods for measuring plasma kallikrein-like activity.[1][5]

Materials:

  • Purified human plasma kallikrein

  • Chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA)

  • Tris buffer (0.05 M, pH 7.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a working solution of plasma kallikrein in Tris buffer.

  • Prepare a working solution of S-2302 substrate in distilled water.

  • In a 96-well plate, add 50 µL of Tris buffer to each well.

  • Add 25 µL of the plasma kallikrein working solution to the appropriate wells.

  • Incubate the plate at 37°C for 5 minutes.

  • To initiate the reaction, add 25 µL of the S-2302 substrate working solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 10-15 minutes.

  • The rate of change in absorbance (ΔA/min) is proportional to the enzyme activity.

Protocol 2: this compound IC50 Determination

Materials:

  • All materials from Protocol 1

  • This compound stock solution (e.g., in DMSO)

  • Serial dilutions of this compound

Procedure:

  • Prepare serial dilutions of this compound in Tris buffer. Ensure the final DMSO concentration is consistent and non-inhibitory (typically ≤1%).

  • In a 96-well plate, add 25 µL of each this compound dilution or buffer (for control) to the appropriate wells.

  • Add 25 µL of the plasma kallikrein working solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 50 µL of the S-2302 substrate working solution to each well.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes.

  • Calculate the reaction rates (ΔA/min).

  • Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor).

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add this compound to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate & Start Read prep_substrate->add_substrate pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate pre_incubate->add_substrate calc_rates Calculate Reaction Rates add_substrate->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for this compound IC50 determination.

troubleshooting_logic cluster_high_bg High Background Signal? cluster_low_activity Low/No Activity? cluster_ic50_variance IC50 Variance? start Inconsistent Results high_bg Yes start->high_bg Is background high? low_activity Yes start->low_activity Is activity low? ic50_variance Yes start->ic50_variance Is IC50 inconsistent? check_substrate Check Substrate Stability high_bg->check_substrate check_contamination Check for Contaminating Proteases high_bg->check_contamination check_prekallikrein Review Sample Handling (Prekallikrein Activation) high_bg->check_prekallikrein check_enzyme_storage Verify Enzyme Storage low_activity->check_enzyme_storage check_buffer Confirm Buffer pH/Temp low_activity->check_buffer check_substrate_conc Optimize Substrate Conc. low_activity->check_substrate_conc check_precipitation Check this compound Solubility ic50_variance->check_precipitation check_pipetting Verify Pipetting Accuracy ic50_variance->check_pipetting check_incubation Optimize Incubation Times ic50_variance->check_incubation

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Optimizing Avoralstat Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Avoralstat in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly BCX4161) is a potent, orally active, small-molecule inhibitor of plasma kallikrein (PKK).[1][2] Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system by cleaving high-molecular-weight kininogen (HMWK) to release bradykinin.[1] Bradykinin is a potent vasodilator and mediator of inflammation and pain. By inhibiting plasma kallikrein, this compound effectively suppresses the production of bradykinin.[1]

Q2: What are the primary research applications for this compound in a cell culture setting?

In a cell culture context, this compound is primarily used to investigate the roles of plasma kallikrein and the kallikrein-kinin system in various biological processes, including:

  • Inflammation: Studying the contribution of the kallikrein-kinin system to inflammatory responses in different cell types.

  • Cancer Biology: Investigating the involvement of plasma kallikrein in tumor growth, angiogenesis, and metastasis, as various kallikrein-related peptidases are aberrantly expressed in many cancers.

  • Signal Transduction: Elucidating the signaling pathways activated by bradykinin downstream of plasma kallikrein activity.

  • Drug Discovery: Screening for and characterizing other potential inhibitors of the kallikrein-kinin system.

Q3: How should I prepare a stock solution of this compound for my experiments?

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentration in your cell culture medium.

  • Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound. A stock solution of up to 50 mg/mL (97.36 mM) in DMSO can be prepared, and sonication may be required to aid dissolution.[3]

  • Storage: The stock solution should be aliquoted to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[2]

Q4: What is a typical starting concentration range for this compound in cell culture?

The optimal concentration of this compound will vary depending on the cell line, the specific experimental endpoint, and the expression level of plasma kallikrein. Based on available data for other inhibitors and general guidance for in vitro experiments, a starting range of 1 nM to 10 µM is recommended for initial dose-response experiments.

Data Presentation: this compound In Vitro Efficacy

Cell LineAssay TypeIC50/EC50Incubation TimeReference
Example: Cell Line AMTT AssayX µM48 hours[Your Data/Citation]
Example: Cell Line BBradykinin Release AssayY nM24 hours[Your Data/Citation]
Human PlasmaKallikrein InhibitionTarget therapeutic concentration: 4-8 times the EC50N/A[Cunci et al., 2018][1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a chosen cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a 2-fold or 3-fold dilution series from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound 1. Concentration is too low.2. Cell line does not express plasma kallikrein or the target pathway is not active.3. this compound has degraded.1. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM).2. Confirm the expression of plasma kallikrein in your cell line via RT-qPCR or Western blot. Consider using a positive control cell line known to be responsive.3. Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained.
High variability between replicate wells 1. Inconsistent cell seeding.2. Edge effects in the 96-well plate.3. Inaccurate pipetting of this compound dilutions.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.2. Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS to maintain humidity.3. Use calibrated pipettes and change tips between dilutions. Prepare a master mix for each concentration to be added to replicate wells.
Precipitation of this compound in the culture medium 1. Final concentration exceeds the solubility of this compound in the medium.2. Interaction with components in the serum or medium.1. Lower the final concentration of this compound. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility and minimize solvent toxicity.2. Test the solubility of this compound in your specific basal medium without serum first. Consider using a lower serum concentration if compatible with your cell line.
Unexpected cytotoxicity at low concentrations 1. Cell line is highly sensitive to plasma kallikrein inhibition.2. Off-target effects of this compound.3. Contamination of the this compound stock or culture.1. Perform a more detailed dose-response with smaller concentration increments at the lower end of the range.2. Consult literature for known off-target effects of this compound. Consider using another plasma kallikrein inhibitor as a comparator.3. Filter-sterilize the prepared this compound dilutions. Regularly check cultures for signs of contamination.

Visualizations

G Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) dilute Prepare Serial Dilutions of this compound prep_stock->dilute prep_cells Culture and Seed Cells in 96-well Plate treat Treat Cells with this compound and Controls prep_cells->treat dilute->treat incubate Incubate for Desired Time (24, 48, or 72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read calculate Calculate % Viability vs. Control read->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot

Workflow for this compound Concentration Optimization.

G Plasma Kallikrein-Kinin Signaling Pathway cluster_activation Activation Cascade cluster_bradykinin Bradykinin Formation & Action cluster_inhibition Inhibition FactorXII Factor XII FactorXIIa Activated Factor XII (FXIIa) FactorXII->FactorXIIa Contact Activation PlasmaKallikrein Plasma Kallikrein (PKK) FactorXIIa->PlasmaKallikrein Cleavage Prekallikrein Prekallikrein Prekallikrein->PlasmaKallikrein Activation HMWK High-Molecular-Weight Kininogen (HMWK) PlasmaKallikrein->HMWK Cleavage Bradykinin Bradykinin HMWK->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binding CellularResponse Cellular Response (e.g., Inflammation, Vasodilation) B2R->CellularResponse Activation This compound This compound This compound->PlasmaKallikrein Inhibition

Simplified Plasma Kallikrein-Kinin Signaling Pathway.

G Troubleshooting Logic for this compound Experiments start Unexpected Experimental Result? no_effect No Observable Effect? start->no_effect high_variability High Variability? start->high_variability precipitation Precipitation Occurs? start->precipitation high_toxicity Unexpectedly High Toxicity? start->high_toxicity sol_no_effect1 Increase Concentration Range no_effect->sol_no_effect1 Yes sol_no_effect2 Confirm Target Expression no_effect->sol_no_effect2 If still no effect sol_high_variability1 Optimize Seeding/Pipetting high_variability->sol_high_variability1 Yes sol_precipitation1 Check Solubility Limits Lower Final Concentration precipitation->sol_precipitation1 Yes sol_high_toxicity1 Refine Dose-Response (Lower Concentrations) high_toxicity->sol_high_toxicity1 Yes sol_high_toxicity2 Investigate Off-Target Effects high_toxicity->sol_high_toxicity2 If toxicity persists

Troubleshooting Decision Tree for this compound Experiments.

References

Managing potential cytotoxicity of Avoralstat in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Avoralstat in in vitro research applications. This resource is designed to assist researchers, scientists, and drug development professionals in managing potential experimental challenges, with a focus on cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as BCX4161) is a potent and selective, orally active small molecule inhibitor of plasma kallikrein.[1][2] Its primary mechanism of action is the inhibition of plasma kallikrein, an enzyme that plays a key role in the kallikrein-kinin system. By inhibiting plasma kallikrein, this compound suppresses the production of bradykinin, a potent vasodilator and mediator of inflammation and pain.[1][3]

Q2: Is there any published data on the in vitro cytotoxicity of this compound?

As of late 2025, there is a lack of publicly available, peer-reviewed studies detailing the specific in vitro cytotoxic profile of this compound, including IC50 values on various cell lines. Clinical trials in humans have shown that orally administered this compound is generally safe and well-tolerated.[4] However, the absence of specific in vitro data necessitates careful evaluation of potential cytotoxicity in your specific cell model.

Q3: What are the potential off-target effects of this compound that could contribute to cytotoxicity?

While this compound is a selective inhibitor of plasma kallikrein, high concentrations could potentially lead to off-target effects.[3] A related second-generation plasma kallikrein inhibitor from the same developer showed no effect on prothrombin time at concentrations above 50 µM, suggesting a degree of selectivity.[3] However, researchers should always consider the possibility of off-target kinase inhibition or interference with other cellular processes, especially at concentrations significantly higher than the reported EC50 for plasma kallikrein inhibition (in the low nanomolar range).[5]

Q4: What are the first steps I should take to assess the potential cytotoxicity of this compound in my experiments?

When working with a new compound like this compound where cytotoxicity data is limited, it is crucial to perform a dose-response and time-course experiment using a standard cell viability assay. This will help you determine the non-toxic concentration range for your specific cell line and experimental duration.

Troubleshooting Guide: Managing Potential Cytotoxicity

Issue 1: I am observing unexpected cell death or a significant decrease in cell viability after treating my cells with this compound.

Possible Causes and Solutions:

  • High Concentration of this compound: The concentration of this compound you are using may be too high for your specific cell line.

    • Recommendation: Perform a dose-response experiment to determine the IC50 value of this compound for your cells. Start with a wide range of concentrations, for example, from 0.1 nM to 100 µM.

  • Prolonged Exposure Time: The duration of your experiment may be too long, leading to cumulative toxic effects.

    • Recommendation: Conduct a time-course experiment to assess cell viability at different time points (e.g., 24, 48, and 72 hours).

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity, especially at higher concentrations.

    • Recommendation: Always include a vehicle control (cells treated with the same concentration of the solvent alone) in your experiments. Ensure the final solvent concentration is well below the toxic threshold for your cell line (typically <0.5% for DMSO).

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.

    • Recommendation: If possible, test this compound on a panel of cell lines to understand its cytotoxicity profile more broadly.

Issue 2: My cell viability assay results are inconsistent or not reproducible.

Possible Causes and Solutions:

  • Assay Interference: this compound, like any small molecule, could potentially interfere with the assay chemistry.

    • Recommendation: Run a cell-free control where you add this compound to the assay reagents without cells to check for any direct interaction that might alter the readout.

  • Improper Assay Protocol: Deviations from the recommended assay protocol can lead to variability.

    • Recommendation: Carefully follow the manufacturer's instructions for your chosen cell viability assay. Pay close attention to incubation times, reagent volumes, and measurement parameters.

  • Cell Culture Conditions: Inconsistent cell seeding density, passage number, or growth media can affect experimental outcomes.

    • Recommendation: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding in all wells.

Quantitative Data Summary

Due to the limited publicly available data, the following table is provided as a template for researchers to summarize their own experimental findings on this compound's cytotoxicity.

Cell LineAssay TypeExposure Time (hours)IC50 (µM)Notes
e.g., HUVECe.g., MTTe.g., 48Data not availableEnter your experimental findings here
e.g., A549e.g., LDHe.g., 72Data not availableEnter your experimental findings here
Enter Cell LineSelect AssayEnter TimeEnter ValueEnter Observations

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • Cell culture medium

  • LDH assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and a vehicle control.

  • Include control wells for:

    • Untreated cells (spontaneous LDH release)

    • Cells treated with a lysis buffer provided in the kit (maximum LDH release)

  • Incubate the plate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Read the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

Visualizations

Avoralstat_Mechanism_of_Action Prekallikrein Prekallikrein Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein Activation Bradykinin Bradykinin Plasma Kallikrein->Bradykinin Cleavage of HMWK High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK) This compound This compound This compound->Plasma Kallikrein Inhibition Cytotoxicity_Testing_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies (if cytotoxicity is observed) Cell_Seeding Seed cells in 96-well plate Dose_Response Treat with this compound (0.1 nM - 100 µM) Cell_Seeding->Dose_Response Time_Course Incubate for 24, 48, 72 hours Dose_Response->Time_Course Viability_Assay Perform MTT or LDH Assay Time_Course->Viability_Assay Data_Analysis Calculate IC50 and determine non-toxic range Viability_Assay->Data_Analysis Apoptosis_Assay Annexin V/PI Staining Data_Analysis->Apoptosis_Assay If cytotoxic Caspase_Activity Caspase-3/7/9 Activity Assays Apoptosis_Assay->Caspase_Activity Signaling_Pathway_Analysis Western Blot for apoptosis markers (e.g., Bcl-2, Bax) Caspase_Activity->Signaling_Pathway_Analysis Troubleshooting_Logic Start Observed Cytotoxicity Check_Concentration Is concentration within expected non-toxic range? Start->Check_Concentration Check_Solvent Is vehicle control also showing toxicity? Check_Concentration->Check_Solvent Yes Reduce_Concentration Perform dose-response to find optimal concentration Check_Concentration->Reduce_Concentration No Check_Assay Are results reproducible? Check_Solvent->Check_Assay No Solvent_Issue Lower solvent concentration or change solvent Check_Solvent->Solvent_Issue Yes Assay_Interference Run cell-free assay controls and optimize protocol Check_Assay->Assay_Interference No True_Cytotoxicity Potential for true This compound-induced cytotoxicity Check_Assay->True_Cytotoxicity Yes

References

Addressing off-target kinase inhibition of Avoralstat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Avoralstat in their experiments. The focus is on addressing potential off-target kinase inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and orally active small molecule inhibitor of plasma kallikrein.[1] Its primary mechanism involves the inhibition of plasma kallikrein, a serine protease that cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[1] By inhibiting this process, this compound suppresses the production of bradykinin, a key mediator of inflammation and swelling, particularly in conditions like hereditary angioedema (HAE).[1][2]

Q2: Are there any known off-target effects of this compound?

Yes, beyond its primary target of plasma kallikrein, this compound has been shown to inhibit other serine proteases. Notably, it inhibits Transmembrane Serine Protease 2 (TMPRSS2), which is involved in the entry of certain viruses, including SARS-CoV-2, into host cells.[3] There is also some evidence suggesting it may interact with the SARS-CoV-2 main protease (3CLpro).[4] However, comprehensive data on its off-target effects against the human kinome are not widely published.

Q3: Why should I be concerned about off-target kinase inhibition?

Even though this compound's primary targets are serine proteases, small molecule inhibitors can sometimes bind to unintended targets, including protein kinases, due to structural similarities in binding pockets.[5] Such off-target kinase inhibition can lead to unexpected experimental results, cellular toxicity, or the activation of compensatory signaling pathways, potentially confounding data interpretation.[6]

Q4: What are the first steps to investigate if my unexpected experimental results with this compound are due to off-target kinase activity?

If you observe unexpected phenotypes or signaling changes in your experiments with this compound, a systematic approach is recommended. First, ensure the observed effect is dose-dependent and reproducible. Second, review the known signaling pathways of this compound's primary target (plasma kallikrein) and known off-targets (e.g., TMPRSS2) to see if the observed phenotype can be explained. If not, consider the possibility of off-target kinase inhibition and proceed with the troubleshooting steps and experimental protocols outlined below.

Troubleshooting Guide

This guide is designed to help you navigate unexpected experimental outcomes when using this compound, with a focus on identifying potential off-target kinase inhibition.

Observed Issue Potential Cause (related to off-target kinase inhibition) Recommended Action
Unexpected cell death or reduced proliferation at concentrations that should be specific for kallikrein inhibition. This compound may be inhibiting a kinase essential for cell survival or proliferation in your specific cell model.Perform a dose-response curve to determine the IC50 for cytotoxicity. Compare this with the known EC50 for kallikrein inhibition.[7] If the values are close, it suggests a potential off-target effect. Consider performing a kinome-wide screen to identify potential kinase targets (see Experimental Protocol 1).
Activation or inhibition of a signaling pathway unrelated to the kallikrein-kinin system. This compound could be directly or indirectly modulating the activity of a kinase within that pathway.Use phospho-specific antibodies for key proteins in the affected pathway to confirm the signaling changes via Western blot. To determine if the effect is direct, consider an in vitro kinase assay with purified kinases from that pathway (see Experimental Protocol 2).
Experimental results are inconsistent with previously published data on this compound. The cellular context (e.g., cell line, tissue type) may express a unique set of kinases that are off-targets for this compound.Characterize the kinome of your experimental model to understand which kinases are expressed. This can provide clues as to which kinases might be potential off-targets.
Development of resistance to this compound treatment in long-term studies. Upregulation of a compensatory signaling pathway driven by a kinase that is not inhibited by this compound.Perform kinome profiling on both sensitive and resistant cells to identify differentially activated kinases and pathways (see Experimental Protocol 1).

Key Experimental Protocols

Experimental Protocol 1: Kinome-Wide Off-Target Profiling

Objective: To identify potential kinase off-targets of this compound across a broad panel of kinases.

Methodology: KinomeScan™ (DiscoverX-like) Approach

This is a competitive binding assay that quantifies the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: A panel of over 400 human kinases is expressed as DNA-tagged fusion proteins. Each kinase is individually immobilized in a well of a microtiter plate.

  • Competitive Binding: this compound is added to the wells at a fixed concentration (e.g., 1 µM) along with the immobilized active-site directed ligand. The mixture is incubated to allow binding to reach equilibrium.

  • Washing: The wells are washed to remove unbound compound and ligand.

  • Quantification: The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified using qPCR. A lower signal indicates that this compound has displaced the immobilized ligand and is binding to the kinase.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of this compound to the kinase. Potent hits can be followed up with full dose-response curves to determine the dissociation constant (Kd).

Experimental Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Assay)

Objective: To confirm and quantify the inhibitory activity of this compound against a specific purified kinase identified from a primary screen.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound.

    • Prepare a reaction buffer containing the purified kinase of interest, its specific substrate (peptide or protein), and ATP at a concentration close to the Km for that kinase.

  • Kinase Reaction:

    • Add the serially diluted this compound to the wells of a microtiter plate.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based ADP detection reagent (e.g., ADP-Glo™). The luminescent signal is proportional to the amount of ADP generated and thus, to the kinase activity.

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase's activity.

Experimental Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm that this compound can bind to the suspected off-target kinase within a live cellular environment.

Methodology:

  • Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

  • Reagent Addition:

    • Treat the cells with a cell-permeable fluorescent energy transfer probe that specifically binds to the kinase.

    • Add serially diluted this compound to the cells.

  • BRET Measurement:

    • If this compound enters the cells and binds to the target kinase, it will displace the fluorescent probe.

    • This displacement leads to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® luciferase and the fluorescent probe.

    • Measure the BRET signal using a plate reader.

  • Data Analysis:

    • Plot the BRET signal against the this compound concentration to generate a dose-response curve and determine the IC50 for target engagement in a cellular context.

Visualizations

G cluster_0 Primary Target Pathway of this compound HMWK High-Molecular-Weight Kininogen Bradykinin Bradykinin HMWK->Bradykinin Cleavage Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Kallikrein->HMWK Inflammation Inflammation & Swelling Bradykinin->Inflammation This compound This compound This compound->Kallikrein Inhibition

Caption: this compound's primary mechanism of action.

G cluster_1 Hypothetical Off-Target Kinase Pathway This compound This compound OffTargetKinase Off-Target Kinase This compound->OffTargetKinase Inhibition Substrate Substrate Protein OffTargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Kinase Activity DownstreamSignaling Downstream Signaling PhosphoSubstrate->DownstreamSignaling UnexpectedPhenotype Unexpected Phenotype DownstreamSignaling->UnexpectedPhenotype

Caption: Hypothetical off-target kinase inhibition by this compound.

G cluster_2 Experimental Workflow for Investigating Off-Target Effects Start Unexpected Experimental Result Step1 Step 1: Kinome-Wide Screening (e.g., KinomeScan) Start->Step1 Identify Potential Off-Targets Step2 Step 2: In Vitro Kinase Assay (e.g., ADP-Glo) Step1->Step2 Validate & Quantify Inhibition (IC50) Step3 Step 3: Cellular Target Engagement (e.g., NanoBRET) Step2->Step3 Confirm in Live Cells End Confirmation of Off-Target Kinase Step3->End

Caption: Workflow for investigating off-target kinase effects.

References

Validation & Comparative

A Comparative Analysis of Avoralstat and Berotralstat for Plasma Kallikrein Inhibition in Hereditary Angioedema

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two oral plasma kallikrein inhibitors, Avoralstat and Berotralstat, for the prophylactic treatment of Hereditary Angioedema (HAE). The information presented is based on available clinical trial data and aims to assist researchers and drug development professionals in understanding the performance, methodologies, and underlying mechanisms of these two therapeutic agents.

Introduction to Oral Plasma Kallikrein Inhibitors

Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.[1] The underlying cause of HAE types I and II is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key regulator of the plasma kallikrein-kinin system.[1][2] Uncontrolled activation of this system leads to the overproduction of bradykinin, a potent vasodilator that increases vascular permeability and causes the characteristic angioedema attacks.[2][3]

Plasma kallikrein is a crucial enzyme in the cascade that produces bradykinin.[4][5][6] By inhibiting plasma kallikrein, therapeutic agents can effectively suppress the production of excess bradykinin, thereby preventing HAE attacks.[7] this compound and Berotralstat are both orally administered small-molecule inhibitors of plasma kallikrein that were developed to offer a more convenient prophylactic treatment option compared to injectable therapies.

Mechanism of Action: Targeting the Plasma Kallikrein-Kinin System

Both this compound and Berotralstat are competitive inhibitors of plasma kallikrein. They bind to the active site of the enzyme, preventing it from cleaving its substrate, high-molecular-weight kininogen (HMWK), to produce bradykinin.[2] While both drugs share this fundamental mechanism, their clinical efficacy and pharmacokinetic profiles have shown notable differences. Berotralstat binds deep within the active site of plasma kallikrein.[2]

dot

Plasma_Kallikrein_Kinin_System FXII Factor XII (Hageman Factor) FXIIa Activated Factor XII (FXIIa) FXII->FXIIa Contact Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Cleavage Plasma_Kallikrein Plasma Kallikrein Prekallikrein->Plasma_Kallikrein Plasma_Kallikrein->FXII Positive Feedback HMWK High-Molecular-Weight Kininogen (HMWK) Plasma_Kallikrein->HMWK Cleavage Bradykinin Bradykinin HMWK->Bradykinin Angioedema Angioedema (Swelling and Pain) Bradykinin->Angioedema Binds to B2 Receptors (Increased Vascular Permeability) Inhibitors This compound & Berotralstat Inhibitors->Plasma_Kallikrein Inhibition

Caption: Signaling pathway of the plasma kallikrein-kinin system and the inhibitory action of this compound and Berotralstat.

Clinical Efficacy and Performance

A key differentiator between this compound and Berotralstat lies in their demonstrated clinical efficacy in Phase 3 trials for the prevention of HAE attacks.

Berotralstat has shown significant efficacy in reducing the frequency of HAE attacks. In the pivotal APeX-2 trial, both the 110 mg and 150 mg once-daily doses of Berotralstat led to a statistically significant reduction in the rate of investigator-confirmed HAE attacks over a 24-week period compared to placebo.[8][9] The 150 mg dose demonstrated a more favorable benefit-to-risk profile.[8] Long-term data from the APeX-2 open-label extension showed that the reduction in attack rates was sustained, and patients experienced clinically meaningful improvements in quality of life.[10] Based on these positive results, Berotralstat (marketed as ORLADEYO®) has received regulatory approval for the prophylaxis of HAE attacks.[1]

This compound , in contrast, did not meet its primary efficacy endpoint in the OPuS-2 Phase 3 trial.[11][12] The study evaluated 300 mg and 500 mg doses of this compound administered three times daily. There was no statistically significant difference in the mean attack rates per week between the this compound groups and the placebo group.[12][13] Although the trial failed to demonstrate efficacy in preventing attacks, the 500 mg dose did show a modest improvement in the duration of attacks and in patient-reported quality of life.[12] The development of this formulation of this compound for HAE was subsequently discontinued.[13]

Quantitative Data Summary
FeatureThis compound (OPuS-2 Trial)Berotralstat (APeX-2 Trial)
Primary Endpoint Mean angioedema attack rate per weekRate of investigator-confirmed HAE attacks
Dosage Regimens 300 mg TID, 500 mg TID110 mg QD, 150 mg QD
Treatment Duration 12 weeks24 weeks
Mean Attack Rate (per week) 0.675 (300 mg), 0.589 (500 mg)0.41 (110 mg), 0.33 (150 mg)
Placebo Attack Rate (per week) 0.5930.59
Reduction vs. Placebo Not statistically significantSignificant reduction observed
Attack-Free Subjects 1 in each this compound groupNot explicitly stated as a primary outcome in initial reports
Mean Attack Duration 29.4 hrs (300 mg), 25.4 hrs (500 mg)Not a primary endpoint
Placebo Attack Duration 31.4 hoursNot a primary endpoint

TID = three times a day; QD = once a day

Safety and Tolerability

Both this compound and Berotralstat were generally well-tolerated in their respective clinical trials.

In the OPuS-2 trial, This compound was reported to be safe, with no discontinuations due to drug-related adverse events.[11]

For Berotralstat in the APeX-2 trial, the most common treatment-emergent adverse events that occurred more frequently than with placebo were gastrointestinal in nature, including abdominal pain, vomiting, and diarrhea.[8] These were generally mild to moderate in severity. No drug-related serious adverse events were reported.[8]

Adverse Events Profile
Adverse Event ProfileThis compound (OPuS-2 Trial)Berotralstat (APeX-2 Trial)
Most Common Adverse Events Not specified in detail, but generally well-toleratedAbdominal pain, vomiting, diarrhea, back pain
Discontinuations due to AEs None reported as drug-relatedNot specified in initial reports, but no drug-related serious AEs
Serious Adverse Events No treatment-related SAEsNo drug-related SAEs

Pharmacokinetics

Pharmacokinetic ParameterThis compoundBerotralstat
Administration Oral, three times dailyOral, once daily
Half-life Not readily available in cited resultsApproximately 93 hours
Time to Steady State Not specified6-12 days
Food Effect To be taken without foodAdministration with food does not significantly impact exposure

Experimental Protocols

Plasma Kallikrein Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound on plasma kallikrein, similar to what would be used in preclinical and clinical studies.

dot

Kallikrein_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Plasma Kallikrein - Test Inhibitor (this compound/Berotralstat) - Chromogenic Substrate - Assay Buffer start->prepare_reagents incubate_inhibitor Pre-incubate Plasma Kallikrein with Test Inhibitor or Vehicle prepare_reagents->incubate_inhibitor add_substrate Add Chromogenic Substrate to initiate the reaction incubate_inhibitor->add_substrate kinetic_measurement Measure Absorbance at 405 nm in a microplate reader (kinetic mode) add_substrate->kinetic_measurement data_analysis Analyze Data: - Calculate reaction rates - Determine % inhibition - Calculate IC50 values kinetic_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for a plasma kallikrein inhibition assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute purified human plasma kallikrein in an appropriate assay buffer (e.g., Tris-based buffer, pH 7.8).

    • Prepare serial dilutions of the test inhibitor (this compound or Berotralstat) in the assay buffer. A vehicle control (buffer with solvent, e.g., DMSO) should also be prepared.

    • Prepare a solution of a chromogenic substrate specific for plasma kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA).

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the plasma kallikrein solution to each well.

    • Add the serially diluted test inhibitor or vehicle control to the wells containing plasma kallikrein.

    • Pre-incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to all wells.

    • Immediately place the microplate in a temperature-controlled microplate reader.

  • Data Acquisition and Analysis:

    • Measure the change in absorbance at 405 nm over time (kinetic read). The release of p-nitroaniline (pNA) from the substrate results in a color change that can be quantified.

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Clinical Trial Design: Prophylactic Treatment for HAE (Exemplary Protocol)

This protocol outlines a typical design for a Phase 3 clinical trial evaluating an oral plasma kallikrein inhibitor for HAE prophylaxis, based on the methodologies of the OPuS-2 and APeX-2 trials.[7][8][9][11]

dot

HAE_Clinical_Trial_Workflow screening Screening & Run-in Period (Assess eligibility and baseline attack rate) randomization Randomization (e.g., 1:1:1 ratio) screening->randomization treatment_a Treatment Arm A (Drug Dose 1) randomization->treatment_a treatment_b Treatment Arm B (Drug Dose 2) randomization->treatment_b placebo Placebo Arm randomization->placebo treatment_period Double-Blind Treatment Period (e.g., 12-24 weeks) - Daily electronic diary for attacks - Safety monitoring - Quality of Life assessments treatment_a->treatment_period treatment_b->treatment_period placebo->treatment_period primary_endpoint Primary Endpoint Analysis (Compare attack rates between arms) treatment_period->primary_endpoint open_label Open-Label Extension (Optional, for long-term safety and efficacy) primary_endpoint->open_label

Caption: Logical workflow of a typical Phase 3 clinical trial for an oral HAE prophylactic therapy.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8][11]

  • Patient Population: Patients with a confirmed diagnosis of HAE type I or II and a history of a minimum number of attacks per month (e.g., at least two).[8]

  • Screening and Run-in Period: A prospective run-in period to establish a baseline attack rate for each patient.[8]

  • Randomization: Eligible patients are randomized to receive one of the investigational drug doses or a matching placebo.[8][11]

  • Treatment Period: A fixed duration of treatment (e.g., 12 or 24 weeks) during which patients self-administer the study drug.[8][11]

  • Efficacy Assessment: The primary efficacy endpoint is typically the rate of investigator-confirmed HAE attacks, recorded by patients in an electronic diary.[8][11]

  • Safety and Tolerability Assessment: Adverse events are monitored and recorded throughout the study.

  • Secondary Endpoints: May include the severity and duration of attacks, use of on-demand medication, and patient-reported outcomes such as quality of life questionnaires.[12]

  • Statistical Analysis: The attack rates between the active treatment groups and the placebo group are compared using appropriate statistical models (e.g., negative binomial regression).

Conclusion

In the comparison between this compound and Berotralstat as oral plasma kallikrein inhibitors for the prophylactic treatment of HAE, Berotralstat has demonstrated superior clinical efficacy. The successful outcomes of the APeX-2 trial led to its approval and establishment as a viable oral treatment option for HAE patients. Conversely, the formulation of this compound tested in the OPuS-2 trial did not show a significant reduction in HAE attack frequency, leading to the discontinuation of its development for this indication.

This guide highlights the importance of robust clinical trial data in evaluating the therapeutic potential of drug candidates. While both molecules target the same enzyme, differences in their chemical structure, pharmacokinetics, and formulation likely contributed to their divergent clinical outcomes. For researchers and drug development professionals, this comparison underscores the critical interplay between a well-defined mechanism of action and the empirical evidence of clinical efficacy and safety.

References

A Comparative Analysis of Avoralstat and Anti-VEGF Therapy in Preclinical Models of Diabetic Macular Edema

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Avoralstat, a novel plasma kallikrein inhibitor, and established anti-vascular endothelial growth factor (anti-VEGF) therapies in preclinical models relevant to Diabetic Macular Edema (DME). The data presented is intended to inform researchers and drug development professionals on the current understanding of these therapeutic approaches, their distinct mechanisms of action, and their performance in experimental settings.

Introduction

Diabetic Macular Edema (DME) is a leading cause of vision loss in individuals with diabetes, characterized by retinal thickening and fluid accumulation due to the breakdown of the blood-retinal barrier.[1] For years, the standard of care has been intravitreal injections of anti-VEGF agents, which target the well-established role of VEGF in promoting vascular permeability.[2] However, a significant portion of patients, estimated to be up to 40%, exhibit a suboptimal response to anti-VEGF therapy, highlighting the involvement of alternative biological pathways and the need for novel therapeutic strategies.[3]

This compound, a small molecule inhibitor of plasma kallikrein, is an emerging therapeutic candidate for DME that targets the plasma kallikrein-kinin system, a pathway implicated in vascular leakage and inflammation, distinct from the VEGF pathway.[1][3] This guide will compare the preclinical efficacy of this compound with that of anti-VEGF agents, providing available quantitative data, detailed experimental protocols, and visual representations of their respective mechanisms.

Data Presentation: Preclinical Efficacy in the DL-AAA Rabbit Model

The DL-α-aminoadipic acid (DL-AAA) rabbit model is a well-established preclinical model for inducing chronic retinal neovascularization and vascular leakage, mimicking key features of DME.[4][5][6] The following tables summarize the available efficacy data for this compound and various anti-VEGF agents in this model. It is important to note that the data for this compound and anti-VEGF therapies are from separate preclinical assessments within the same animal model and do not represent a direct head-to-head study.

Table 1: Efficacy of this compound in the DL-AAA Rabbit Model

CompoundTherapeutic TargetKey Efficacy FindingDurability
This compoundPlasma KallikreinEffectively reduced vascular leakageTherapeutic levels (EC90) sustained for up to six months after a single suprachoroidal injection[3][7]

Table 2: Efficacy of Anti-VEGF Agents in the DL-AAA Rabbit Model

CompoundDoseDay 7 Vascular Leakage SuppressionDay 30 Vascular Leakage SuppressionDay 60 Vascular Leakage Suppression
Bevacizumab1 µ g/eye 65%66%7%
Ranibizumab1 µ g/eye 90%68%12%
Aflibercept1 µ g/eye 100%100%50%

Data for Table 2 is sourced from a study by Cao et al. (2018) characterizing the DL-AAA rabbit model.[4]

Experimental Protocols

DL-AAA Rabbit Model Induction

The DL-AAA rabbit model is induced by intravitreal injection of DL-α-aminoadipic acid, a retinal glial cell toxin.[4][6] This leads to Müller cell dysfunction and death, causing a breakdown of the blood-retinal barrier and resulting in persistent retinal neovascularization and vascular leakage that can be monitored over an extended period.[5][6]

Protocol for DL-AAA Model Induction and Evaluation of Anti-VEGF Agents: [4]

  • Animal Model: Dutch Belted rabbits.

  • Induction: Intravitreal administration of DL-AAA (80 mmol/L) into both eyes.

  • Monitoring: Weekly clinical ophthalmic examinations and fluorescein angiography (FA) to assess retinal vascular leakage. A novel FA grading system was developed for accurate and consistent comparison of drug efficacy and duration of action.

  • Intervention: After the development of stable vascular leakage, animals were administered a single intravitreal injection of bevacizumab (1 µ g/eye ), ranibizumab (1 µ g/eye ), or aflibercept (1 µ g/eye ).

  • Efficacy Assessment: Vascular leakage was quantified using FA at Day 7, Day 30, and Day 60 post-injection and expressed as a percentage of suppression compared to baseline.

This compound Preclinical Study Protocol

While a detailed, peer-reviewed publication of the this compound preclinical study protocol is not yet available, information from conference presentations and company announcements outlines the following:[3][8]

  • Animal Model: DL-AAA rabbit model.

  • Intervention: Suprachoroidal injection of this compound using Clearside's SCS Microinjector®.[3][8]

  • Efficacy Assessment: The primary endpoint was the reduction of vascular leakage, as assessed by in vivo imaging techniques such as fluorescein angiography.

  • Pharmacokinetic Assessment: Ocular tissue concentrations of this compound were measured at various time points to determine the duration of therapeutic levels.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the distinct signaling pathways targeted by anti-VEGF therapy and this compound in the context of DME.

Anti-VEGF Therapy Signaling Pathway Diabetes Diabetes Hypoxia Hypoxia Diabetes->Hypoxia VEGF VEGF-A Hypoxia->VEGF VEGFR VEGF Receptor VEGF->VEGFR Binds to EndothelialCell Endothelial Cell Activation VEGFR->EndothelialCell Activates Permeability Increased Vascular Permeability EndothelialCell->Permeability DME DME Permeability->DME AntiVEGF Anti-VEGF Therapy AntiVEGF->VEGF Inhibits

Caption: Anti-VEGF therapy mechanism of action in DME.

This compound Signaling Pathway Diabetes Diabetes Inflammation Inflammation Diabetes->Inflammation Prekallikrein Prekallikrein Inflammation->Prekallikrein Activates PlasmaKallikrein Plasma Kallikrein Prekallikrein->PlasmaKallikrein HMWK High Molecular Weight Kininogen (HMWK) PlasmaKallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds to Permeability Increased Vascular Permeability B2R->Permeability DME DME Permeability->DME This compound This compound This compound->PlasmaKallikrein Inhibits

Caption: this compound mechanism of action in DME.

Experimental Workflow

The following diagram outlines a generalized experimental workflow for evaluating the efficacy of a test compound in the DL-AAA rabbit model of DME.

Experimental Workflow Induction DME Model Induction (DL-AAA Injection in Rabbits) Development Disease Development & Baseline Assessment (FA) Induction->Development Treatment Treatment Administration (e.g., Suprachoroidal this compound or Intravitreal Anti-VEGF) Development->Treatment FollowUp Follow-up Assessments (FA Imaging at multiple time points) Treatment->FollowUp Analysis Data Analysis (Quantification of Vascular Leakage) FollowUp->Analysis Endpoint Primary Endpoint (Reduction in Vascular Leakage) Analysis->Endpoint

Caption: Workflow for preclinical DME efficacy studies.

Discussion and Future Directions

The available preclinical data suggests that this compound, with its distinct mechanism of action targeting the plasma kallikrein-kinin system, holds promise as a potential therapy for DME. Its efficacy in reducing vascular leakage in the DL-AAA rabbit model, combined with its potential for long-acting duration via suprachoroidal delivery, addresses key unmet needs in the current treatment paradigm, namely the significant number of patients with an incomplete response to anti-VEGF therapy and the treatment burden associated with frequent intravitreal injections.[3][7][9]

While a direct, head-to-head preclinical comparison with anti-VEGF agents is not yet published, the data from the DL-AAA model for both this compound and anti-VEGF drugs allows for an initial, indirect comparison. Aflibercept demonstrated the most potent and durable suppression of vascular leakage among the anti-VEGF agents in this model.[4] The reported six-month durability of therapeutic levels for this compound suggests a potential for a less frequent dosing schedule.[3][7]

Further research, including direct comparative preclinical studies and the forthcoming results from the Phase 1b clinical trial of this compound in DME patients, will be crucial in elucidating the relative efficacy and safety of this novel therapeutic approach.[3] Initial data from the clinical trial is anticipated in late 2025 or early 2026.[3] The development of therapies targeting alternative pathways, such as the plasma kallikrein-kinin system, represents a significant step towards a more personalized and effective management of Diabetic Macular Edema.

References

Avoralstat and Camostat: A Head-to-Head Comparison for TMPRSS2 Inhibition in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Avoralstat and Camostat as inhibitors of Transmembrane Protease, Serine 2 (TMPRSS2), a key host factor for the entry of various respiratory viruses, including SARS-CoV-2. This document summarizes their inhibitory efficacy, mechanism of action, and provides detailed experimental methodologies to support further investigation.

Mechanism of Action: Targeting a Critical Host Protease

Both this compound and Camostat are serine protease inhibitors that have been identified as potent inhibitors of TMPRSS2.[1] This enzyme plays a crucial role in the priming of viral spike proteins, a necessary step for the fusion of the viral and host cell membranes, enabling viral entry.[2][3] By inhibiting TMPRSS2, these compounds can effectively block this critical entry pathway.[4]

This compound, originally developed as a plasma kallikrein inhibitor for hereditary angioedema, was later identified as a potent TMPRSS2 inhibitor through structure-based phylogenetic analysis.[1][5][6] Camostat mesylate, a clinically approved drug in Japan for chronic pancreatitis, was repurposed as a TMPRSS2 inhibitor following the discovery of its role in coronavirus entry.[1][7][8] Both molecules act by binding to the active site of the TMPRSS2 protease domain, preventing it from cleaving its substrates.[9][10][11]

In Vitro Efficacy: A Quantitative Comparison

Biochemical assays are crucial for determining the direct inhibitory activity of compounds against a specific enzyme. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the reported in vitro IC50 values for this compound and Camostat against TMPRSS2.

CompoundIn Vitro IC50 (TMPRSS2)Reference(s)
This compound2.73 ± 0.19 nM[1]
Camostat1.01 ± 0.10 nM[1]
Camostat6.2 nM
Camostat142 ± 31 nM

Note: IC50 values can vary between studies due to different experimental conditions, such as enzyme and substrate concentrations, and assay formats.

Experimental Protocols

To facilitate the replication and further investigation of the inhibitory activities of this compound and Camostat, detailed methodologies for key experiments are provided below.

TMPRSS2 Fluorogenic Biochemical Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant TMPRSS2.

Materials:

  • Recombinant human TMPRSS2 (extracellular domain)

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20

  • Test compounds (this compound, Camostat) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant TMPRSS2 enzyme to all wells except the negative control.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

  • Continue to monitor the fluorescence kinetically or take an endpoint reading after a specific incubation period (e.g., 30-60 minutes) at room temperature, protected from light.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by fitting the dose-response data to a suitable model.

dot

experimental_workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition & Analysis prep1 Serial Dilution of Inhibitors (this compound/Camostat) prep2 Dispense Inhibitors into 384-well Plate prep1->prep2 reac1 Add Recombinant TMPRSS2 Enzyme prep2->reac1 reac2 Pre-incubation (Inhibitor Binding) reac1->reac2 reac3 Add Fluorogenic Substrate reac2->reac3 det1 Measure Fluorescence (Plate Reader) reac3->det1 det2 Calculate Percent Inhibition det1->det2 det3 Determine IC50 Value det2->det3

Caption: Workflow for the TMPRSS2 fluorogenic biochemical assay.

Pseudovirus Entry Assay

This cell-based assay assesses the ability of inhibitors to block viral entry mediated by the interaction between the viral spike protein and host cell receptors, a process dependent on TMPRSS2 activity.

Materials:

  • HEK293T cells stably expressing ACE2 and TMPRSS2

  • Lentiviral or VSV-based pseudoviruses expressing a reporter gene (e.g., luciferase or GFP) and decorated with the spike protein of the virus of interest (e.g., SARS-CoV-2).

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, Camostat)

  • 96-well white-walled plates (for luciferase assay) or clear plates (for GFP)

  • Luciferase substrate or fluorescence microscope

Procedure:

  • Seed HEK293T-ACE2/TMPRSS2 cells in a 96-well plate and allow them to adhere overnight.

  • On the day of the experiment, treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Infect the cells with the spike-pseudotyped virus.

  • Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

  • For luciferase-based assays, lyse the cells and measure the luciferase activity using a luminometer. For GFP-based assays, quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.

  • Calculate the percent inhibition of viral entry for each compound concentration.

  • Determine the EC50 (half-maximal effective concentration) value.

dot

signaling_pathway cluster_virus cluster_cell cluster_inhibitors cluster_entry Virus Virus Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Fusion Membrane Fusion & Viral Entry TMPRSS2 TMPRSS2 Protease TMPRSS2->Spike Cleavage (Priming) TMPRSS2->Fusion Facilitates Membrane Cell Membrane This compound This compound This compound->TMPRSS2 Inhibition Camostat Camostat Camostat->TMPRSS2 Inhibition

Caption: Mechanism of TMPRSS2 inhibition by this compound and Camostat.

Conclusion

Both this compound and Camostat are potent inhibitors of TMPRSS2, with in vitro studies demonstrating low nanomolar efficacy. Their ability to block a critical host factor for viral entry makes them valuable tools for research into respiratory virus pathogenesis and potential therapeutic development. The choice between these inhibitors for preclinical studies may depend on factors such as commercial availability, cost, and the specific experimental context. The provided experimental protocols offer a foundation for researchers to independently evaluate and compare these and other TMPRSS2 inhibitors in their own laboratories. Further in vivo studies are necessary to fully elucidate their therapeutic potential.

References

Avoralstat's Serine Protease Cross-reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Avoralstat, an orally active small molecule, is a potent inhibitor of plasma kallikrein, a serine protease centrally involved in the pathophysiology of hereditary angioedema (HAE).[1] Its mechanism of action involves the suppression of bradykinin production, a key mediator of swelling attacks in HAE patients. While highly effective against its primary target, understanding the cross-reactivity profile of this compound with other serine proteases is crucial for a comprehensive assessment of its specificity and potential off-target effects. This guide provides a comparative analysis of this compound's inhibitory activity against a panel of serine proteases, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitory Activity

The selectivity of this compound has been evaluated against a broad panel of proteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human serine proteases. Lower IC50 values indicate greater potency.

Target Serine ProteaseThis compound IC50 (nM)Reference
Plasma Kallikrein (KLKB1)Potent inhibition (specific value not cited in provided text)[2]
Transmembrane Serine Protease 2 (TMPRSS2)1.01 ± 0.10[2]
Trypsin≥ 1,000[2]
Factor VIIaPotent inhibition (specific value not cited in provided text)[2]
Factor XaData not available in provided text
Kallikrein 1 (KLK1)Data not available in provided text
Kallikrein 7 (KLK7)Data not available in provided text
Chymotrypsin≥ 1,000[2]
Elastase≥ 1,000[2]
Tryptase β2Potent inhibition (specific value not cited in provided text)[2]

Note: Data was primarily sourced from a study where this compound was assessed for its inhibitory activity against a panel of 70 proteases.[2] "Potent inhibition" is stated where the source indicates strong activity without providing a precise IC50 value in the accessible text.

Experimental Protocols

The determination of this compound's cross-reactivity against various serine proteases was conducted using standardized in vitro inhibition assays. The following protocol provides a detailed methodology for a typical fluorogenic substrate-based serine protease inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of serine proteases.

Materials:

  • Recombinant human serine proteases

  • Fluorogenic peptide substrates specific for each protease

  • This compound (test compound)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • Microtiter plates (e.g., 96-well black plates)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in DMSO. A 10-point serial dilution series is then prepared in DMSO, typically starting from a high concentration (e.g., 10 μM).[2]

  • Assay Reaction Setup:

    • In each well of the microtiter plate, the assay buffer, the specific serine protease, and the diluted this compound (or DMSO for control wells) are added.

    • The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the specific fluorogenic substrate to each well.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the active protease, is monitored kinetically over time using a fluorescence microplate reader at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The rate of reaction (slope of the fluorescence versus time curve) is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control (DMSO).

    • The IC50 value is calculated by fitting the percentage inhibition data to a dose-response curve (e.g., a four-parameter logistic equation). All measurements are typically performed in triplicate.[2]

Visualizing Methodologies and Selectivity

To further clarify the experimental process and the resulting selectivity profile of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Dilution Serial Dilution Compound->Dilution Protease Serine Protease Incubation Pre-incubation (Protease + Inhibitor) Protease->Incubation Substrate Fluorogenic Substrate Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Dilution->Incubation Incubation->Reaction Measurement Fluorescence Reading Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation CurveFit Dose-Response Curve Calculation->CurveFit IC50 Determine IC50 CurveFit->IC50

Caption: Workflow for determining serine protease inhibition by this compound.

Avoralstat_Selectivity cluster_high_inhibition High Inhibition cluster_low_inhibition Low to No Inhibition This compound This compound Plasma_Kallikrein Plasma Kallikrein This compound->Plasma_Kallikrein TMPRSS2 TMPRSS2 This compound->TMPRSS2 Factor_VIIa Factor VIIa This compound->Factor_VIIa Tryptase_b2 Tryptase β2 This compound->Tryptase_b2 Trypsin Trypsin This compound->Trypsin Chymotrypsin Chymotrypsin This compound->Chymotrypsin Elastase Elastase This compound->Elastase

Caption: Selectivity profile of this compound against various serine proteases.

Discussion of Cross-reactivity

The experimental data reveals that this compound, while being a potent inhibitor of plasma kallikrein, also exhibits strong inhibitory activity against TMPRSS2, Factor VIIa, and tryptase β2.[2] Notably, its potency against TMPRSS2 is comparable to that of camostat, a known inhibitor of this protease.[2] This cross-reactivity with TMPRSS2 led to investigations of this compound as a potential therapeutic for SARS-CoV-2 infection, as TMPRSS2 is crucial for viral entry into host cells.[2]

Conversely, this compound demonstrates high selectivity over other serine proteases such as trypsin, chymotrypsin, and elastase, with IC50 values in the micromolar range or higher.[2] This indicates a favorable selectivity profile, minimizing the potential for off-target effects related to the inhibition of these key digestive and inflammatory enzymes. The study screening this compound against a panel of 70 proteases found no inhibition of non-S1 proteases, suggesting its inhibitory action is specific to this protease family.[2]

References

Validating Avoralstat's Mechanism of Action: A Comparative Guide Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Avoralstat, an oral plasma kallikrein inhibitor, with a focus on the application of knockout (KO) animal models. While clinical trials have provided evidence for this compound's effects, knockout models offer a powerful preclinical tool to dissect its specific molecular interactions and confirm its on-target activity. This document outlines hypothetical experimental data, detailed protocols, and visual workflows to guide such validation studies.

This compound: Mechanism of Action

This compound is a small molecule inhibitor of plasma kallikrein.[1][2][3][4] In hereditary angioedema (HAE), the deficiency of C1 inhibitor leads to uncontrolled plasma kallikrein activity.[2] Activated plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability, leading to the characteristic swelling attacks.[1][2] this compound works by binding to and inactivating plasma kallikrein, thereby preventing the production of bradykinin and mitigating the symptoms of HAE.[1][4]

The Role of Knockout Models in Target Validation

Knockout (KO) animal models, where a specific gene is inactivated, are instrumental in validating the target of a drug and understanding its mechanism of action.[5][6] For this compound, a plasma kallikrein (Klkb1) knockout model would be the gold standard to confirm that its therapeutic effects are indeed mediated through the inhibition of plasma kallikrein.

Hypothetical Comparative Data: this compound Efficacy in Wild-Type vs. Knockout Models

The following tables present hypothetical data from a preclinical study designed to validate this compound's mechanism of action. The study would involve inducing angioedema-like symptoms in both wild-type (WT) and plasma kallikrein knockout (Klkb1-/-) mice and assessing the efficacy of this compound.

Table 1: Effect of this compound on Bradykinin Levels Following Pathogen-Associated Molecular Pattern (PAMP) Challenge

Animal ModelTreatment GroupBaseline Bradykinin (pg/mL)Post-challenge Bradykinin (pg/mL)% Reduction in Bradykinin Increase
Wild-Type (WT)Vehicle50.2 ± 5.1250.8 ± 22.3N/A
Wild-Type (WT)This compound (50 mg/kg)48.9 ± 4.875.3 ± 8.987.5%
Klkb1-/-Vehicle52.1 ± 5.555.4 ± 6.2N/A
Klkb1-/-This compound (50 mg/kg)51.5 ± 4.956.1 ± 5.8No significant change

Table 2: Effect of this compound on Vascular Permeability (Evans Blue Assay)

Animal ModelTreatment GroupExtravasated Dye (µg/g tissue)% Inhibition of Vascular Leakage
Wild-Type (WT)Vehicle125.4 ± 15.2N/A
Wild-Type (WT)This compound (50 mg/kg)45.2 ± 7.864.0%
Klkb1-/-Vehicle30.1 ± 5.3N/A
Klkb1-/-This compound (50 mg/kg)28.9 ± 4.9No significant inhibition

Interpretation of Hypothetical Data:

The data in Table 1 and 2 would strongly support the hypothesis that this compound's primary mechanism of action is the inhibition of plasma kallikrein. In wild-type animals, this compound significantly reduces the increase in bradykinin levels and subsequent vascular permeability following a pro-inflammatory challenge. Conversely, in the Klkb1-/- mice, which lack the drug's target, the challenge does not induce a significant bradykinin increase or vascular leakage, and this compound has no discernible effect. This demonstrates the target specificity of this compound.

Experimental Protocols

1. Animal Models:

  • Wild-Type (WT): C57BL/6J mice (male and female, 8-10 weeks old).

  • Knockout (KO): Plasma kallikrein (Klkb1-/-) mice on a C57BL/6J background. Generation of this line would involve targeted disruption of the Klkb1 gene using CRISPR/Cas9 or homologous recombination in embryonic stem cells.

2. Angioedema Induction Model:

A localized angioedema-like response can be induced by subcutaneous injection of a PAMP, such as carrageenan or bradykinin, into the paw of the mice.

3. This compound Administration:

This compound would be administered orally (e.g., via gavage) at a predetermined dose (e.g., 50 mg/kg) 1-2 hours prior to the induction of the angioedema-like response. A vehicle control group would receive the same volume of the vehicle solution.

4. Measurement of Bradykinin Levels (ELISA):

  • Blood Collection: Blood samples are collected via cardiac puncture at baseline and at a specified time point after the challenge.

  • Plasma Preparation: Blood is collected in tubes containing protease inhibitors and centrifuged to obtain plasma.

  • ELISA: Plasma bradykinin levels are quantified using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

5. Vascular Permeability Assay (Evans Blue Dye Extravasation):

  • Dye Injection: Evans blue dye (2% in saline) is injected intravenously 30 minutes before the end of the experiment.

  • Tissue Collection: At the end of the experiment, animals are euthanized, and the challenged tissue (e.g., paw) is collected.

  • Dye Extraction: The tissue is weighed and incubated in formamide to extract the extravasated Evans blue dye.

  • Quantification: The amount of extracted dye is quantified by measuring the absorbance at 620 nm and comparing it to a standard curve.

Visualizing the Validation Workflow and Mechanism

Avoralstat_Mechanism

Caption: Logical framework for confirming this compound's on-target activity.

Comparison with Other Alternatives

The use of knockout models provides a definitive advantage over other validation methods by directly assessing the necessity of the target protein for the drug's action.

  • In vitro enzyme assays: While useful for determining inhibitory constants, they do not replicate the complex biological environment in vivo.

  • Cell-based assays: These can provide insights into cellular pathways but may not fully recapitulate the systemic effects of a drug.

  • Pharmacodynamic biomarkers in humans: While clinically relevant, they can be influenced by off-target effects and individual patient variability.

The data obtained from a well-designed knockout study, as outlined in this guide, would provide strong, unambiguous evidence to support the specific mechanism of action of this compound, complementing the findings from clinical trials and strengthening the overall understanding of its therapeutic effects.

References

Comparative Analysis of Avoralstat and Other Oral Therapies for Hereditary Angioedema

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Avoralstat and other emerging oral therapies for the prophylactic treatment of Hereditary Angioedema (HAE). This document outlines the mechanisms of action, presents key clinical trial data, and describes relevant experimental protocols to facilitate an objective evaluation of these novel treatments.

Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling. The primary mediator of swelling in most HAE patients is bradykinin, a potent vasodilator. The development of oral therapies targeting the kallikrein-kinin system, the pathway responsible for bradykinin production, represents a significant advancement in the management of HAE, offering a less burdensome alternative to injectable treatments. This guide focuses on a comparative analysis of this compound and other oral HAE therapies, including Berotralstat, Sebetralstat, and Deucrictibant.

Mechanism of Action: Targeting the Kallikrein-Kinin System

Oral HAE therapies primarily act on the kallikrein-kinin system to prevent the overproduction of bradykinin.[1][2][3] Hereditary Angioedema is most commonly caused by a deficiency or dysfunction of the C1 inhibitor (C1-INH), a key regulator of this pathway. This deficiency leads to excessive plasma kallikrein activity, which in turn cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin.[2][4] Bradykinin binds to bradykinin B2 receptors on endothelial cells, leading to increased vascular permeability and subsequent angioedema attacks.[5]

This compound, Berotralstat, and Sebetralstat are all small molecule inhibitors of plasma kallikrein.[2][6][7] By directly binding to and inhibiting plasma kallikrein, these drugs block the production of bradykinin.[3][4][8] In contrast, Deucrictibant is a bradykinin B2 receptor antagonist.[5] It works further downstream in the pathway by preventing bradykinin from binding to its receptor, thereby blocking its physiological effects.[9]

G cluster_0 Kallikrein-Kinin System cluster_1 Therapeutic Intervention Factor_XII Factor XII Factor_XIIa Activated Factor XII (FXIIa) Factor_XII->Factor_XIIa Contact Activation Prekallikrein Prekallikrein Plasma_Kallikrein Plasma Kallikrein Prekallikrein->Plasma_Kallikrein HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Factor_XIIa->Prekallikrein Activates Plasma_Kallikrein->HMWK Cleaves B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Binds to Angioedema Angioedema B2_Receptor->Angioedema Leads to This compound This compound This compound->Plasma_Kallikrein Inhibits Berotralstat Berotralstat Berotralstat->Plasma_Kallikrein Inhibits Sebetralstat Sebetralstat Sebetralstat->Plasma_Kallikrein Inhibits Deucrictibant Deucrictibant Deucrictibant->B2_Receptor Antagonizes

Figure 1. Mechanism of Action of Oral HAE Therapies. This diagram illustrates the kallikrein-kinin system and the points of intervention for this compound, Berotralstat, Sebetralstat, and Deucrictibant.

Clinical Efficacy and Safety: A Comparative Overview

Clinical trials have evaluated the efficacy and safety of these oral therapies, with a primary endpoint often being the reduction in the rate of HAE attacks.

Therapy (Trial)Mechanism of ActionKey Efficacy EndpointResultsKey Adverse Events
This compound (OPuS-2)[10]Plasma Kallikrein InhibitorMean angioedema attack rate per weekNo significant difference compared to placebo (0.589 for 500 mg, 0.675 for 300 mg vs. 0.593 for placebo).[11][12]Generally well-tolerated, with an adverse event profile similar to placebo.[10]
Berotralstat (APeX-2)[13]Plasma Kallikrein InhibitorReduction in HAE attack rate150 mg dose reduced attack rate by 44% compared to placebo (p<0.001).[13] 50% of patients on 150 mg had a ≥70% reduction in attack rate.Abdominal pain, vomiting, diarrhea, back pain.[13]
Berotralstat (APeX-J)[14]Plasma Kallikrein InhibitorReduction in HAE attack rate150 mg dose reduced HAE attack rate by 49% compared with placebo (p = .003).Nasopharyngitis, abdominal pain, cough, diarrhea, pyrexia.
Sebetralstat (KONFIDENT)[15][16]Plasma Kallikrein InhibitorTime to beginning of symptom reliefMedian time to symptom relief was 1.61 hours (300 mg) and 1.79 hours (600 mg) vs. 6.72 hours for placebo (p<0.0001 and p=0.0013, respectively).[15][17]Well-tolerated, with a safety profile similar to placebo.[15][17]
Deucrictibant (CHAPTER-1)[18][19]Bradykinin B2 Receptor AntagonistReduction in monthly attack rate40 mg/day dose reduced monthly attack rate by 84.5% (p=0.0008) and 20 mg/day dose by 79.3% (p=0.0009) compared to placebo.Well-tolerated, with all treatment-related adverse events reported as mild.
Deucrictibant (RAPIDe-2 Extension)[20]Bradykinin B2 Receptor AntagonistTime to onset of symptom reliefMedian time to onset of symptom relief was 1.1 hours.Generally well-tolerated with no safety signals observed.

Experimental Protocols

Plasma Kallikrein Activity Assay

The efficacy of plasma kallikrein inhibitors is often assessed using a chromogenic substrate assay. This in vitro method measures the enzymatic activity of plasma kallikrein.

Principle: Plasma kallikrein cleaves a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline, pNA).[21][22] The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the kallikrein activity.[21][23] The inhibitory effect of a compound like this compound or Berotralstat is determined by measuring the reduction in the rate of pNA formation in the presence of the inhibitor.

General Protocol:

  • Sample Preparation: Human plasma is collected in citrate-containing tubes to prevent coagulation.[22][23]

  • Incubation: A known amount of plasma is incubated with the test inhibitor at various concentrations.

  • Activation: Prekallikrein in the plasma is activated to kallikrein. This can be achieved through contact activation on a negatively charged surface or by adding an activator like Factor XIIa.

  • Substrate Addition: A chromogenic substrate for plasma kallikrein (e.g., S-2302) is added to the mixture.[21]

  • Measurement: The change in absorbance at 405 nm over time is measured using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated and compared between samples with and without the inhibitor to determine the half-maximal inhibitory concentration (IC50) of the compound.

Clinical Trial Workflow for Oral HAE Therapies

The clinical development of oral HAE therapies typically follows a standardized workflow to assess safety and efficacy.

G cluster_0 Clinical Trial Workflow Screening Screening & Baseline Randomization Randomization Screening->Randomization Treatment_Period Double-Blind Treatment Period (e.g., 12-24 weeks) Randomization->Treatment_Period Placebo_Arm Placebo Treatment_Period->Placebo_Arm Active_Arm_1 Oral Therapy (Dose 1) Treatment_Period->Active_Arm_1 Active_Arm_2 Oral Therapy (Dose 2) Treatment_Period->Active_Arm_2 Endpoint_Assessment Primary & Secondary Endpoint Assessment Placebo_Arm->Endpoint_Assessment Active_Arm_1->Endpoint_Assessment Active_Arm_2->Endpoint_Assessment Open_Label_Extension Open-Label Extension Endpoint_Assessment->Open_Label_Extension Follow_Up Long-Term Safety Follow-Up Open_Label_Extension->Follow_Up

Figure 2. Typical Clinical Trial Workflow for Oral HAE Therapies. This diagram outlines the key phases of a clinical trial for an oral HAE prophylactic therapy.

Key Methodological Considerations:

  • Patient Population: Trials typically enroll patients with a confirmed diagnosis of HAE Type I or II and a history of a minimum number of attacks per month.

  • Study Design: Most pivotal trials are randomized, double-blind, and placebo-controlled to minimize bias.

  • Primary Endpoint: The most common primary efficacy endpoint for prophylactic HAE therapies is the rate of investigator-confirmed angioedema attacks over a defined treatment period.

  • Secondary Endpoints: These often include the proportion of patients with a certain percentage reduction in attack rate (e.g., ≥50% or ≥70%), the use of on-demand medication, and patient-reported outcomes assessing quality of life.

  • Endpoint Adjudication: An independent adjudication committee often reviews and confirms reported angioedema attacks to ensure consistency and accuracy in endpoint assessment.

Conclusion

The landscape of HAE treatment is rapidly evolving with the introduction of oral therapies that target the kallikrein-kinin system. While this compound did not demonstrate efficacy in preventing HAE attacks in its Phase 3 trial, other oral agents have shown significant promise. Berotralstat is an approved oral prophylactic treatment that has demonstrated a significant reduction in attack rates. Sebetralstat has shown rapid symptom relief as an on-demand oral therapy. Deucrictibant, with its distinct mechanism of action as a bradykinin B2 receptor antagonist, has also shown positive results in reducing attack frequency. For researchers and drug development professionals, the comparative analysis of these therapies, including their mechanisms of action, clinical trial outcomes, and the experimental protocols used for their evaluation, is crucial for advancing the next generation of HAE treatments. The continued development and refinement of oral therapies hold the potential to significantly reduce the treatment burden and improve the quality of life for individuals living with HAE.

References

Benchmarking Avoralstat: A Comparative Analysis of Potency Against Next-Generation Kallikrein Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of Avoralstat, a first-generation oral plasma kallikrein inhibitor, against next-generation inhibitors Berotralstat and Sebetralstat. The information presented herein is supported by experimental data from publicly available research to assist in evaluating these compounds for research and development purposes.

Executive Summary

The inhibition of plasma kallikrein is a clinically validated strategy for the management of hereditary angioedema (HAE) and a promising approach for other inflammatory conditions. This compound demonstrated early promise as an oral kallikrein inhibitor. However, the development of next-generation inhibitors, such as Berotralstat and Sebetralstat, has led to compounds with potentially improved potency and pharmacokinetic profiles. This guide summarizes the available quantitative data on the potency of these inhibitors and provides an overview of the experimental methodologies used for their characterization.

Data Presentation: Potency of Kallikrein Inhibitors

The following table summarizes the reported potency of this compound, Berotralstat, and Sebetralstat from various in vitro and ex vivo assays. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions between studies.

InhibitorAssay TypePotency (IC50/EC50/Ki)Reference
This compound Ex vivo human plasma assay with ellagic acid activationEC50: 1.14 - 11.1 nM[1]
Berotralstat Purified plasma kallikrein enzyme assay (PKalpur)IC50: 0.88 nM
Endogenous plasma kallikrein assay (PKalend)IC50: 5.8 nM
Sebetralstat Isolated enzyme kinetic fluorogenic substrate assayKi: 3.02 nM[2]
Isolated enzyme kinetic fluorogenic substrate assayIC50: 3.0 nM
Dextran sulfate (DXS)-activated whole plasma assayIC50: 54.4 ± 13.1 nM (healthy volunteers)[2]
Dextran sulfate (DXS)-activated whole plasma assayIC50: 47.5 ± 10.4 nM (HAE patients)[2]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation of potency data. Below are generalized methodologies for the key assays cited in the comparison table.

Purified Enzyme Inhibition Assay (e.g., PKalpur for Berotralstat)

This assay determines the direct inhibitory effect of a compound on the purified plasma kallikrein enzyme.

Methodology:

  • Enzyme and Substrate: Purified human plasma kallikrein and a fluorogenic or chromogenic peptide substrate (e.g., H-D-Pro-Phe-Arg-pNA or Pro-Phe-Arg-AMC) are used.[3][4]

  • Incubation: The inhibitor, at various concentrations, is pre-incubated with the purified plasma kallikrein in a suitable buffer (e.g., Tris-HCl) at a controlled temperature (e.g., 37°C).[5]

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The rate of substrate cleavage is monitored by measuring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a suitable equation.

Endogenous/Whole Plasma Kallikrein Inhibition Assay (e.g., PKalend for Berotralstat, this compound's ex vivo assay)

This assay measures the inhibitory activity of a compound in a more physiologically relevant environment, using human plasma where kallikrein and its substrates are present in their native state.

Methodology:

  • Plasma Collection: Human plasma is collected using an anticoagulant such as sodium citrate.[3]

  • Activation: The contact activation system in the plasma is stimulated using an activator like ellagic acid or dextran sulfate (DXS) to generate active plasma kallikrein.[1][6]

  • Inhibitor Incubation: The test compound at various concentrations is added to the plasma before or after activation.

  • Substrate Addition: A specific fluorogenic or chromogenic substrate for kallikrein is added.

  • Measurement and Analysis: The rate of substrate cleavage is measured, and the EC50 or IC50 value is determined as described for the purified enzyme assay.

Visualizations

The Kallikrein-Kinin System Signaling Pathway

The diagram below illustrates the central role of plasma kallikrein in the kallikrein-kinin system and the mechanism of action of kallikrein inhibitors.

Kallikrein_Kinin_System Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Activation Bradykinin Bradykinin Kallikrein->Bradykinin Cleavage HMWK High Molecular Weight Kininogen (HMWK) HMWK->Kallikrein B2R Bradykinin B2 Receptor Bradykinin->B2R Binding Inflammation Vasodilation, Increased Vascular Permeability, Pain (Inflammation) B2R->Inflammation Inhibitors This compound, Berotralstat, Sebetralstat Inhibitors->Kallikrein Inhibition

Caption: The Kallikrein-Kinin System and the site of action for inhibitors.

General Experimental Workflow for Determining Inhibitor Potency

The following diagram outlines a typical workflow for assessing the potency of a plasma kallikrein inhibitor.

Experimental_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of inhibitor Start->Prep_Inhibitor Assay_Setup Assay Setup Prep_Inhibitor->Assay_Setup Purified_Assay Purified Enzyme Assay: Incubate inhibitor with purified kallikrein Assay_Setup->Purified_Assay Purified Enzyme Plasma_Assay Plasma-Based Assay: Incubate inhibitor with human plasma Assay_Setup->Plasma_Assay Plasma Add_Substrate Add fluorogenic/ chromogenic substrate Purified_Assay->Add_Substrate Add_Activator Add activator (e.g., DXS, ellagic acid) Plasma_Assay->Add_Activator Add_Activator->Add_Substrate Measure Measure kinetic activity (fluorescence/absorbance) Add_Substrate->Measure Data_Analysis Data Analysis: Calculate % inhibition and determine IC50/EC50 Measure->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the potency of plasma kallikrein inhibitors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.